3-Bromothiophene-2-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345592 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-18-2 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothiophene-2-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Bromothiophene-2-carboxamide. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, particularly in the development of novel therapeutics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Core Chemical Properties and Structure
This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a bromine atom at the 3-position and a carboxamide group at the 2-position imparts unique reactivity, making it a valuable intermediate for further chemical modifications.[1] It is typically a solid at room temperature and is insoluble in water.[1]
Table 1: Chemical Identity and Properties of this compound
| Identifier | Value |
| Molecular Formula | C₅H₄BrNOS[1][2] |
| Molecular Weight | 206.06 g/mol [1][2] |
| CAS Number | 78031-18-2[1][2] |
| Melting Point | 106-108 °C[1] |
| Appearance | Solid[1] |
| Solubility | Insoluble in water[1] |
| SMILES | NC(=O)C1=C(Br)C=CS1[1] |
| InChI Key | KWXUWNXTRUZHNQ-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from thiophene or a suitable precursor like 3-bromothiophene. The general workflow involves the synthesis of the key intermediate, 3-bromothiophene-2-carboxylic acid, followed by amidation.
Experimental Protocol 1: Synthesis of 3-Bromothiophene
The synthesis of the 3-bromo isomer requires a strategic approach as direct bromination of thiophene is highly selective for the 2-position.[3] The most common method involves exhaustive bromination followed by selective reductive debromination.
-
Exhaustive Bromination: Thiophene is treated with an excess of bromine (e.g., in a chloroform solution) to yield 2,3,5-tribromothiophene. The reaction mixture is typically stirred for several hours and may require heating.[4]
-
Work-up: The mixture is washed with a sodium hydroxide solution to neutralize excess acid, and the organic layer is separated.[4]
-
Selective Reductive Debromination: The crude 2,3,5-tribromothiophene is refluxed with zinc dust in acetic acid.[3] The zinc selectively removes the bromine atoms at the more reactive α-positions (2 and 5), yielding 3-bromothiophene.[3]
-
Purification: The product is isolated by distillation. The organic layer is separated from the aqueous layer, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[4]
Experimental Protocol 2: Synthesis of 3-Bromothiophene-2-carboxylic acid
This intermediate can be prepared from 3-bromothiophene via lithium-halogen exchange followed by carboxylation.
-
Lithiation: A solution of 3-bromothiophene in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise, leading to the formation of 3-thienyllithium.
-
Carboxylation: The solution is then quenched by pouring it over crushed solid carbon dioxide (dry ice).
-
Acidification and Extraction: The reaction is allowed to warm to room temperature, and the resulting carboxylate salt is acidified with a strong acid (e.g., 1M HCl). The product, 3-bromothiophene-2-carboxylic acid, is then extracted with an organic solvent like ether, washed, dried, and the solvent is evaporated. The crude product can be recrystallized for purification.[5] The melting point of the pure acid is 197-201 °C.
Experimental Protocol 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the primary amide.
-
Acyl Chloride Formation: 3-Bromothiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in a solvent like dichloromethane (DCM) to form the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubbled with ammonia gas.
-
Work-up and Purification: The reaction mixture is stirred, and the resulting solid precipitate is collected by filtration. The solid is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the thiophene ring. Broad singlets in the downfield region (approx. 7.5-8.5 ppm) for the two N-H protons of the primary amide. |
| ¹³C NMR | Five distinct signals are expected: two for the C-Br and C-C=O carbons (approx. 110-140 ppm), two for the C-H carbons of the thiophene ring (approx. 125-135 ppm), and one for the carbonyl carbon (C=O) of the amide (approx. 160-165 ppm).[5] |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amide (two bands) between 3170-3500 cm⁻¹. A strong C=O stretching absorption (Amide I band) around 1665 cm⁻¹. An N-H bending absorption (Amide II band) around 1620 cm⁻¹.[6] |
| Mass Spectrometry | A molecular ion peak [M]⁺ showing a characteristic 1:1 isotopic pattern for bromine at m/z 205 and 207. |
Reactivity and Applications in Drug Development
The unique arrangement of functional groups in this compound makes it a versatile synthetic intermediate. The bromine atom is highly susceptible to displacement or participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl or alkyl groups.[7] The carboxamide group can also be hydrolyzed, reduced, or otherwise modified.[7]
Role as a Kinase Inhibitor Scaffold
Thiophene carboxamides have emerged as a promising scaffold in the design of protein kinase inhibitors, which are crucial in cancer therapy.[8] Specifically, derivatives of this class have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10][11]
By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation and migration, ultimately inhibiting tumor angiogenesis.[9] Studies have shown that certain thiophene-3-carboxamide derivatives can inhibit VEGFR-2 phosphorylation and the subsequent phosphorylation of downstream effectors like MEK and ERK.[9]
References
- 1. fishersci.ca [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. EP2007757B1 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 3-Bromothiophene-2-carboxamide (CAS: 78031-18-2)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly as a scaffold in the development of novel therapeutics. Visual diagrams of synthetic workflows, chemical reactivity, and relevant biological pathways are included to facilitate understanding.
Core Compound Identification and Properties
This compound is a brominated thiophene derivative recognized for its utility in biochemical research and as a versatile intermediate in organic synthesis.[1] Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position, imparting unique reactivity to the molecule.[2]
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78031-18-2 | [1][3][4][5][6] |
| Molecular Formula | C₅H₄BrNOS | [1][2][3][7][8] |
| Molecular Weight | 206.06 g/mol | [1][2][6] |
| IUPAC Name | This compound | [3][7] |
| Appearance | White to cream or pale brown powder/granules | [3] |
| Melting Point | 104.0 - 110.0 °C | [3] |
| Purity | ≥98% to ≥98.5% (GC) | [1][3] |
| Solubility | Insoluble in water | [9] |
| SMILES | NC(=O)C1=C(Br)C=CS1 | [3] |
| InChI Key | KWXUWNXTRUZHNQ-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity
Synthetic Pathway
Direct synthesis of 3-substituted thiophenes is often challenging due to the preferential electrophilic substitution at the 2- and 5-positions of the thiophene ring.[10][11] Therefore, this compound is typically synthesized from its corresponding carboxylic acid precursor, 3-bromothiophene-2-carboxylic acid. The general and robust method for this transformation is the conversion of the carboxylic acid to an amide via an activated intermediate, such as an acid chloride or through the use of peptide coupling agents.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.ca [fishersci.ca]
- 6. jk-sci.com [jk-sci.com]
- 7. pschemicals.com [pschemicals.com]
- 8. fishersci.ca [fishersci.ca]
- 9. This compound | 78031-18-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
Molecular weight and formula of 3-Bromothiophene-2-carboxamide
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromothiophene-2-carboxamide, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₄BrNOS | [1][2] |
| Molecular Weight | 206.06 g/mol | [2] |
| CAS Number | 78031-18-2 | [2] |
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and interactions with biological targets. The diagram below illustrates the molecular architecture.
Figure 1: Chemical structure of this compound.
This guide is intended for informational purposes for a scientific audience. For specific applications, further experimental validation is recommended.
References
Spectroscopic Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carboxamide (CAS No. 78031-18-2), a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this document presents a summary of expected spectroscopic characteristics based on the analysis of closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.
Chemical Identity
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 78031-18-2[1][2] |
| Molecular Formula | C5H4BrNOS[1][2] |
| Molecular Weight | 206.06 g/mol [1][2] |
| Structure | |
![]() |
Spectroscopic Data (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring and the two protons of the amide group. The chemical shifts (δ) are anticipated to be in the downfield region due to the electron-withdrawing effects of the bromine and carboxamide groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Thiophene H4 | 7.2 - 7.5 (d) | 125 - 130 |
| Thiophene H5 | 7.0 - 7.3 (d) | 128 - 132 |
| -CONH₂ | 5.5 - 8.0 (br s) | - |
| Thiophene C2 (-CONH₂) | - | 160 - 165 |
| Thiophene C3 (-Br) | - | 110 - 115 |
| Thiophene C4 | - | 125 - 130 |
| Thiophene C5 | - | 128 - 132 |
Note: These are estimated values. Actual experimental data may vary. d = doublet, br s = broad singlet.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule. Key expected absorption bands are listed below.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100 - 3500 | Medium-Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium |
| C-N Stretch | 1300 - 1400 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
| C-S Stretch (Thiophene) | 600 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
Table 3: Expected Mass Spectrometry (MS) Data for this compound
| Parameter | Expected Value |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |
| Molecular Ion [M]⁺ | m/z 205 and 207 (approx. 1:1 ratio) |
| Key Fragment Ions | [M-NH₂]⁺, [M-CONH₂]⁺, [C₄H₂SBr]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
-
Acquisition:
-
ESI: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.
-
EI: Introduce the sample (if sufficiently volatile) via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to perform experimental analyses to obtain and confirm the definitive spectroscopic data for this compound.
References
Solubility Profile of 3-Bromothiophene-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromothiophene-2-carboxamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on the compound's molecular structure and furnishes a detailed, standard experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
Introduction to this compound
This compound (CAS No. 78031-18-2) is a substituted thiophene derivative with the molecular formula C₅H₄BrNOS.[1][2] Its structure, featuring a thiophene ring, a bromine atom, and a carboxamide group, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[3] Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Predicted Solubility Profile
The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The molecular structure of this compound contains both polar (carboxamide group) and moderately non-polar (bromothiophene ring) moieties. This amphiphilic nature suggests its solubility will vary significantly across different organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents can effectively solvate both the polar carboxamide group and the polarizable bromothiophene ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of alcohols can hydrogen bond with the carboxamide group, promoting solubility. However, the non-polar backbone of the alcohols might limit solubility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. DCM is often used as a solvent for reactions involving thiophene carboxamides.[5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for the amide protons. |
| Non-polar | Hexane, Toluene | Low | The significant polarity of the carboxamide group will likely lead to poor solubility in non-polar hydrocarbon solvents. |
| Aqueous | Water | Insoluble | The molecule is stated to be insoluble in water.[1] The non-polar bromothiophene ring dominates the overall solubility in water. |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol details a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.
Gravimetric Solubility Determination Protocol
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Dichloromethane, Methanol, etc.)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes
-
Volumetric flasks
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating can be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.
-
Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the evaporation dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)
-
Experimental Workflow: Synthesis of this compound
The synthesis of this compound typically involves the amidation of a corresponding carboxylic acid or its activated derivative. The following diagram illustrates a general workflow for such a synthesis.
Caption: General workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 3-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 3-Bromothiophene-2-carboxamide, a key intermediate in synthetic and medicinal chemistry. This document outlines its physical state and appearance, presents key quantitative data in a structured format, and provides detailed experimental protocols for property determination. Additionally, a representative synthetic workflow involving this compound is visualized to aid in experimental design.
Physical State and Appearance
This compound is a solid compound at ambient temperature and pressure[1]. While direct descriptions of its appearance are not consistently published, related structural analogs such as 3-Bromothiophene-2-carboxylic acid and Methyl 3-bromothiophene-2-carboxylate are described as white to cream, pale brown, or light yellow powders or lumps[2][3]. Therefore, it is anticipated that this compound presents as a crystalline solid, likely with a color ranging from white to off-white or pale yellow.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BrNOS | [4] |
| Molecular Weight | 206.06 g/mol | [4] |
| CAS Number | 78031-18-2 | [4] |
| Physical State | Solid | [1] |
| Melting Point | 106 - 108 °C | |
| Water Solubility | Insoluble | [5] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and adherence to standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity and is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation:
-
The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.
-
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).
Water Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a substance in water at a specific temperature. Given that this compound is reported as insoluble, this protocol is designed to confirm low solubility.
Apparatus and Materials:
-
Vials with Teflon-lined screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-purity water (e.g., HPLC grade)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Sample of this compound
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials. The mass added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: A precise volume of high-purity water is added to each vial. The vials are then sealed and placed in a constant temperature shaker bath (e.g., set to 25 °C). The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow larger particles to settle. The samples are then centrifuged at high speed to pellet any remaining suspended solid.
-
Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn. This solution is then diluted as necessary and analyzed using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Reporting: The solubility is reported in units such as mg/L or µg/mL at the specified temperature. For compounds deemed "insoluble," the result may be reported as below the detection limit of the analytical method used.
Synthetic Application Workflow: Stille Cross-Coupling
This compound serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction is a powerful tool for forming carbon-carbon bonds. The diagram below illustrates a generalized experimental workflow for a Stille coupling reaction utilizing this compound.
Caption: Generalized workflow for a Stille cross-coupling reaction.
References
The Unassuming Workhorse: A Technical Guide to the Reactivity Profile of 3-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 3-bromothiophene presents itself as a versatile, albeit sometimes challenging, building block. Its unique electronic and steric properties, governed by the interplay between the sulfur heteroatom and the bromine substituent at the β-position, dictate a nuanced reactivity profile. This in-depth technical guide provides a comprehensive overview of the core reactions involving 3-bromothiophene, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full synthetic potential in drug discovery and materials science.
Core Principles of 3-Bromothiophene Reactivity
Compared to its more readily utilized isomer, 2-bromothiophene, the 3-substituted counterpart often exhibits lower reactivity in several key transformations. This difference is primarily attributed to the stronger carbon-bromine (C-Br) bond at the 3-position, a consequence of the electronic distribution within the thiophene ring.[1] Theoretical studies, often employing Density Functional Theory (DFT), predict a higher activation barrier for reactions that involve the cleavage of the C3-Br bond.[1]
However, this perceived sluggishness can be overcome with the appropriate choice of modern catalytic systems and optimized reaction conditions, transforming 3-bromothiophene into a valuable synthon for accessing a diverse array of 3-substituted and 3,4-disubstituted thiophenes.
Metal-Halogen Exchange: A Gateway to Functionalization
Lithium-halogen exchange is a cornerstone transformation for the functionalization of 3-bromothiophene, providing access to the versatile 3-thienyllithium intermediate. This powerful nucleophile can then be quenched with a wide range of electrophiles to introduce diverse functional groups at the 3-position.
Quantitative Data for Lithiation and Electrophilic Quench
| Organolithium Reagent | Equivalents | Temperature (°C) | Time (min) | Electrophile | Yield (%) | Reference |
| n-Butyllithium | 1.1 | -78 | 30-60 | N,N-Dimethylformamide | Varies | [2] |
| tert-Butyllithium | 1.1 | -78 | 30-60 | Benzaldehyde | Varies | [2] |
| tert-Butyllithium | 2.0 | -78 | 60 | General | High | [3] |
Note: Yields are highly dependent on the specific electrophile used and reaction conditions.
Experimental Protocol: Lithiation of 3-Bromothiophene and Quench with an Electrophile
Materials:
-
3-Bromothiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate the temperature.[1]
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70 °C.[2]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualization of the Lithiation Workflow
Caption: Experimental workflow for the lithiation and electrophilic quench of 3-bromothiophene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. While 3-bromothiophene can be a more challenging substrate than its 2-bromo isomer, a variety of effective protocols have been developed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between 3-bromothiophene and various organoboron compounds.
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 80-90 | [4] |
| (2-Fluorophenyl)boronic acid | Pd(OAc)₂ (1) | tBu-JohnPhos (2) | KF | THF | RT | 1 | High | [5] |
| Arylboronic acids | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [6] |
Materials:
-
3-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[4]
-
Add the degassed solvent system to the flask via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling offers a robust method for C-C bond formation using organostannane reagents, which are often stable to air and moisture.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 | [7] |
| Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 | [7] |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 | [7] |
Materials:
-
3-Bromothiophene (1.0 eq)
-
Organostannane reagent (1.1 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromothiophene and the organostannane in toluene.[7]
-
Add the palladium catalyst and degas the mixture with a stream of argon for 15 minutes.[7]
-
Heat the reaction mixture to 100 °C and stir vigorously.[7]
-
Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Kumada Coupling
The Kumada coupling utilizes Grignard reagents as the organometallic partner, often catalyzed by nickel or palladium complexes.
| Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hexylmagnesium bromide | PdCl₂(dppf) | Diethyl ether | 0 | 1 | 82.5 | [5] |
| Hexylmagnesium bromide | NiCl₂(dppp) | THF/MTBE (50:50) | RT | 15 | 86.7 | [5] |
| Alkylmagnesium halide | NiCl₂(dppp) (0.1-1 mol%) | Diethyl ether/THF | RT or reflux | Varies | Good to excellent | [8][9] |
Materials:
-
3-Bromothiophene (1.0 eq)
-
Alkylmagnesium halide (e.g., hexylmagnesium bromide, 1.2 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp)) (0.1-1 mol%)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere, add the alkylmagnesium halide solution.[10]
-
In a separate flask, dissolve 3-bromothiophene in anhydrous diethyl ether.[10]
-
Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.[9]
-
Add the NiCl₂(dppp) catalyst to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC or GC.[9][10]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[9][10]
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[10]
-
Concentrate the solution and purify the product by column chromatography or distillation.[10]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting 3-bromothiophene with terminal alkynes.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | (AllylPdCl)₂ / Phosphine | DABCO | Acetonitrile | RT | Good | [11] |
| Various terminal alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 75 (for a model system) | [12] |
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Phosphine ligand (10 mol%)
-
Base (e.g., DABCO, 2 equiv)
-
Acetonitrile
Procedure:
-
To a Schlenk tube, add 3-bromothiophene, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill with an inert gas three times.
-
Add acetonitrile, the terminal alkyne, and the base via syringe.
-
Stir the reaction at room temperature and monitor by TLC or HPLC until the starting material is consumed.[11]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling 3-bromothiophene with a variety of primary and secondary amines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-methylaniline | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 80-100 | Varies | 52 (with 2-bromo-3-methylthiophene) | [13] |
| Polysubstituted anilines | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Varies | Moderate to high | [14] |
Materials:
-
3-Bromothiophene (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add 3-bromothiophene and the amine, followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Electrophilic Aromatic Substitution
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) position due to the superior stabilization of the intermediate carbocation.[15] In 3-bromothiophene, the directing effects of the sulfur atom (activating and α-directing) and the bromine atom (deactivating and ortho-, para-directing) must be considered. The C2 position is the most activated site for electrophilic attack.
Regioselectivity in Electrophilic Substitution
While comprehensive quantitative data on the regioselectivity of various electrophilic substitutions on 3-bromothiophene is sparse in readily available literature, the general order of reactivity for the unsubstituted positions is C2 > C5 > C4.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on thiophene rings is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.[9][16] For 3-bromothiophene, which lacks strong activation, SNA reactions are challenging and often require harsh conditions or specific activation, such as in the formation of a benzyne-like intermediate.[9] More research is needed to fully explore the scope and utility of SNA reactions with 3-bromothiophene.
Conclusion
3-Bromothiophene, while exhibiting a more subdued reactivity compared to its 2-bromo isomer, is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity profile, coupled with the strategic application of modern catalytic systems, unlocks a vast chemical space for the synthesis of novel pharmaceuticals and functional materials. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers to effectively incorporate 3-bromothiophene into their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene Carboxamide Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential across a wide range of diseases. Its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding, and structural rigidity, make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the biological significance of the thiophene carboxamide scaffold, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.
Kinase Inhibition: Targeting Key Signaling Pathways
A primary mode of action for many anticancer thiophene carboxamides is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. For instance, compound 14d , a thiophene-3-carboxamide derivative, exhibited an IC50 value of 191.1 nM against VEGFR-2.[1] Another study reported compounds 5 and 21 with potent VEGFR-2 inhibition, showing IC50 values of 0.59 and 1.29 μM, respectively.[2][3] The inhibition of VEGFR-2 by these compounds leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in the inhibition of cancer cell proliferation, migration, and angiogenesis.[1][4]
JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a complex role in cancer, with their activity being associated with both pro-apoptotic and pro-survival signals. Thiophene carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP (JNK-interacting protein) mimetics.[5] One such derivative, compound 25 , demonstrated an IC50 of 1.32 μM in a JNK1 kinase assay.[6] By modulating the JNK signaling pathway, these compounds can induce apoptosis in cancer cells.
JAK2 Inhibition: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors involved in hematopoiesis and immune responses. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes have been developed as JAK2 inhibitors, demonstrating their potential in treating these disorders.[7]
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives (IC50 Values)
| Compound/Series | Target/Cell Line | IC50 Value | Reference(s) |
| Compound 14d | VEGFR-2 | 191.1 nM | [1] |
| Compound 5 | VEGFR-2 | 0.59 µM | [2][3] |
| Compound 21 | VEGFR-2 | 1.29 µM | [2][3] |
| Compound 25 | JNK1 | 1.32 µM | [6] |
| Unsubstituted Thiophene-3-carboxamide (5g) | JNK1 | 5.4 µM | [6] |
| Thiophene carboxamide 2b | Hep3B | 5.46 µM | [8] |
| Thiophene carboxamide 2e | Hep3B | 12.58 µM | [8] |
| PAN-90806 family | VEGFR-2 | Nanomolar range | [9][10] |
| Thiophene-2-carboxamide 5b | MCF-7 | 0.09 µM | [11] |
| Thiophene-2-carboxamide 5c | HepG2 | 0.72 µM | [11] |
| Thiophene/Carboxamide 7f | HT-29 | 2.18 µM | [11] |
| Thiophene/Carboxamide 7f | MCF-7 | 4.25 µM | [11] |
Other Anticancer Mechanisms
Beyond kinase inhibition, thiophene carboxamides exert their anticancer effects through other mechanisms:
-
Tubulin Polymerization Inhibition: Several thiophene carboxamide derivatives act as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Compounds 5 and 21 demonstrated significant inhibition of β-tubulin polymerization, with 73% and 86% inhibition at their IC50 values, respectively.[2][3]
-
Induction of Apoptosis: Many thiophene carboxamides induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases, disruption of the mitochondrial membrane potential, and an increase in the Bax/Bcl-2 ratio.[2][3]
-
Mitochondrial Complex I Inhibition: Some analogs, such as JCI-20679, have been shown to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo.[9]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The thiophene carboxamide scaffold is a promising framework for the development of novel antimicrobial agents to address the growing threat of antibiotic resistance.
Antibacterial Activity
Thiophene carboxamide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides were found to be effective against Extended-Spectrum-β-Lactamase (ESBL)-producing Escherichia coli.[9] Another study reported that thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L against colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L against colistin-resistant E. coli.[12][13] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes and disruption of the bacterial cell membrane.[12]
Antifungal and Antiviral Activities
Thiophene carboxamides have also shown promise as antifungal and antiviral agents. Certain derivatives have exhibited activity against fungal pathogens like Candida albicans.[14] In the realm of virology, thiophene carboxamides have been identified as inhibitors of norovirus and have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[15]
Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives (MIC Values)
| Compound/Series | Microorganism | MIC/MIC50 Value | Reference(s) |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant A. baumannii | 16-32 mg/L (MIC50) | [12][13] |
| Thiophene derivatives 4, 5, 8 | Colistin-resistant E. coli | 8-32 mg/L (MIC50) | [12][13] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Not specified | [9] |
| 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25-250 µg/mL | [14] |
| 2-thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8-125 µg/mL | [14] |
| 2-thiophene carboxylic acid thioureides | Candida albicans | 31.25-62.5 µg/mL | [14] |
| Thiophene/Carboxamide ST005324 & ST016021 | Various pathogens | Not specified | [16] |
Anti-inflammatory and Neuroprotective Potential
The thiophene carboxamide scaffold is also being explored for its anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Thiophene-based compounds, including some carboxamide derivatives, are known to possess anti-inflammatory properties.[17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17] This makes them attractive candidates for the development of novel treatments for inflammatory diseases.
Neurodegenerative Diseases
Recent research has highlighted the potential of thiophene derivatives, including carboxamides, in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds are being investigated for their ability to modulate processes like Aβ aggregation, oxidative stress, and neuroinflammation.[16][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are overviews of key experimental protocols commonly used in the evaluation of thiophene carboxamide derivatives.
Synthesis of Thiophene-2-Carboxamide Derivatives
A general method for the synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor molecules. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of alcoholic sodium ethoxide can yield the desired thiophene-2-carboxamide derivatives.[19] The specific reaction conditions and purification methods will vary depending on the desired final product.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[20][21]
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene carboxamide derivative for a specific duration (e.g., 24, 48, or 72 hours).[20][21]
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[20][21]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[20][21]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[20][21]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial twofold dilutions of the thiophene carboxamide derivative are prepared in a suitable broth medium in a 96-well microtiter plate.[15][22]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[15][22]
-
Inoculation: Each well is inoculated with the bacterial or fungal suspension.[15][22]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15][22]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15][22]
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate containing the kinase, a substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The thiophene carboxamide derivative is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific period.
-
Detection: The amount of phosphorylated substrate is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity. The IC50 value is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a buffer is prepared.
-
Compound Addition: The thiophene carboxamide derivative is added to the reaction mixture.
-
Polymerization Monitoring: The mixture is warmed to 37°C to initiate polymerization, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization to a control without the compound.
Signaling Pathway Visualizations
To better understand the mechanisms of action of thiophene carboxamide derivatives, it is essential to visualize the signaling pathways they modulate.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchhub.com [researchhub.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Potential Research Frontiers for 3-Bromothiophene-2-carboxamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. 3-Bromothiophene-2-carboxamide, as a key intermediate, provides a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide consolidates the current knowledge on this compound and its analogs, focusing on promising research avenues in oncology, infectious diseases, and enzyme inhibition. We present a comprehensive overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.
Introduction: The Versatility of the Thiophene Carboxamide Core
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various molecular interactions make it an attractive scaffold for drug development.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a rich platform for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a bromine atom at the 3-position of the thiophene ring, as in this compound, further enhances its synthetic utility, particularly in cross-coupling reactions that allow for the introduction of diverse substituents.[2] This guide explores the burgeoning potential of derivatives synthesized from this key intermediate in several critical therapeutic areas.
Synthetic Strategies: Building a Library of Thiophene Carboxamide Derivatives
The synthesis of diverse 3-substituted-thiophene-2-carboxamide derivatives is primarily achieved through two key synthetic transformations: manipulation of the bromine atom via cross-coupling reactions and modification of the carboxamide group.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom at the 3-position of the thiophene ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds.[3] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the generation of diverse chemical libraries for biological screening.
General Protocol for Suzuki-Miyaura Coupling:
A mixture of this compound (or its derivative), an appropriate arylboronic acid or ester, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium phosphate or sodium carbonate) are heated in a suitable solvent system (e.g., a mixture of toluene/water or dioxane/water).[4][5] The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.
Amide Bond Formation
The carboxamide moiety can be introduced by coupling 3-bromothiophene-2-carboxylic acid with a variety of amines. This reaction is typically facilitated by a coupling agent.
General Protocol for Amide Coupling:
To a solution of 3-bromothiophene-2-carboxylic acid, a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt) are added. The desired amine is then introduced, and the reaction is stirred at room temperature until completion.[6] The resulting amide can be purified by extraction and recrystallization or chromatography. Alternatively, 3-bromothiophene-2-carbonyl chloride can be reacted directly with amines in the presence of a base.[7]
Promising Research Area 1: Anticancer Drug Discovery
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of apoptosis.
Quantitative Anticancer Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various thiophene carboxamide derivatives, highlighting their potency against different cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Phenyl-thiophene-carboxamides (2b) | Hep3B (Liver) | 5.46 | [8] |
| Phenyl-thiophene-carboxamides (2d) | Hep3B (Liver) | 8.85 | [8] |
| Phenyl-thiophene-carboxamides (2e) | Hep3B (Liver) | 12.58 | [8] |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones (5a) | HCT-15 (Colon) | 21 µg/mL | [9] |
| 3-Aryl thiophene-2-aryl/heteroaryl chalcones (5g) | HCT-15 (Colon) | 22.8 µg/mL | [9] |
| Thiophene-2-carboxamide derivative (5b) | MCF-7 (Breast) | 0.09 | [10] |
| Thiophene-2-carboxamide derivative (5c) | MCF-7 (Breast) | 2.22 | [10] |
| Thiophene-2-carboxamide derivative (5c) | HepG2 (Liver) | 0.72 | [10] |
| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | HT-29 (Colon) | 2.18 | [10] |
| Thieno[3,2-d]pyrimidine-6-carboxamide (7f) | MCF-7 (Breast) | 4.25 | [10] |
| Trisubstituted thiophene-3-carboxamide selenide (16e) | HCT116 (Colon) | 3.20 | [11] |
| Trisubstituted thiophene-3-carboxamide selenide (16e) | A549 (Lung) | 7.86 | [11] |
| Trisubstituted thiophene-3-carboxamide selenide (16e) | MCF-7 (Breast) | 8.81 | [11] |
| Trisubstituted thiophene-3-carboxamide selenide (16e) | SK-MEL-28 (Melanoma) | 8.81 | [11] |
Key Mechanisms and Signaling Pathways
Several thiophene carboxamide derivatives have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[12]
Caption: Workflow for in vitro tubulin polymerization assay.
Thiophene carboxamide derivatives have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. Several thiophene-based compounds have been developed as EGFR inhibitors.[11]
Caption: Simplified EGFR signaling pathway and point of inhibition.
-
JAK2 Inhibition: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, which is critical for hematopoiesis and immune response. Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Thiophene carboxamides have been identified as inhibitors of JAK2.[4]
Promising Research Area 2: Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms.
Quantitative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiophene derivatives against various bacterial and fungal strains.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene carboxamide derivatives | Acinetobacter baumannii (Col-R) | 16 - 32 (MIC50) | [13] |
| Thiophene carboxamide derivatives | Escherichia coli (Col-R) | 8 - 32 (MIC50) | [13] |
| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [14] |
| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [14] |
| Thiophene-2-carboxylic acid thioureides | Staphylococcus aureus (MDR) | 125 - 500 | [14] |
| Thiophene-2-carboxylic acid thioureides | Fungal strains | 31.25 - 62.5 | [14] |
| Thiophene derivatives (S1) | Staphylococcus aureus | 0.81 (µM/ml) | [15] |
| Thiophene derivatives (S1) | Bacillus subtilis | 0.81 (µM/ml) | [15] |
| Thiophene derivatives (S1) | Escherichia coli | 0.81 (µM/ml) | [15] |
| Thiophene derivatives (S1) | Salmonella typhi | 0.81 (µM/ml) | [15] |
| Thiophene derivatives (S4) | Candida albicans | 0.91 (µM/ml) | [15] |
| Thiophene derivatives (S4) | Aspergillus niger | 0.91 (µM/ml) | [15] |
| 3-Amino thiophene-2-carboxamides (7b) | Pseudomonas aeruginosa | 86.9% inhibition | |
| 3-Amino thiophene-2-carboxamides (7b) | Staphylococcus aureus | 83.3% inhibition | |
| 3-Amino thiophene-2-carboxamides (7b) | Bacillus subtilis | 82.6% inhibition |
Experimental Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocols
For reproducibility and standardization, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caspase-3/7 Activity Assay
Principle: This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24-48 hours. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Future Research Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Future research in this area should focus on:
-
Expansion of Chemical Diversity: Systematic exploration of substituents at the 3-position and on the carboxamide nitrogen will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds will guide further rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating the synergistic effects of thiophene carboxamide derivatives with existing anticancer or antimicrobial agents could lead to more effective treatment regimens.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromothiophene-2-carboxamide as a Versatile Chemical Intermediate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromothiophene-2-carboxamide and its structural analogs are pivotal intermediates in the synthesis of a diverse range of biologically active molecules. This technical guide elucidates the significant role of this thiophene derivative, with a particular focus on its application in the development of kinase inhibitors. The document provides a comprehensive overview of its utility in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and an examination of the biological signaling pathways targeted by the resultant therapeutic candidates.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom and a carboxamide group at the 2 and 3 positions, respectively, as in this compound, provides synthetic handles for diversification and fine-tuning of molecular properties. This strategic functionalization makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound as a chemical intermediate lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the linkage of the thiophene core to a wide variety of aryl, heteroaryl, and alkyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-aryl compounds. It involves the reaction of an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The carboxamide group at the 2-position of this compound is generally well-tolerated under these reaction conditions.
Stille Coupling
The Stille coupling utilizes an organostannane reagent as the coupling partner for the organohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad range of functional groups.[1] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are notable drawbacks.[1]
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. As such, they are a major target for drug development. The thiophene-carboxamide scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors.
Case Study: Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors
Research into novel inhibitors of c-Jun N-terminal kinase (JNK), a key mediator of cellular stress responses, has utilized derivatives of thiophene-3-carboxamide.[2] The general synthetic strategy involves the coupling of a substituted thiophene core with various aromatic and heteroaromatic fragments to explore the structure-activity relationship (SAR).
The following table summarizes the key quantitative data for a Suzuki-Miyaura coupling reaction representative of the synthesis of JNK inhibitors, starting from a 3-bromothiophene derivative.
| Parameter | Value | Reference |
| Starting Material | This compound derivative | [2] |
| Coupling Partner | Arylboronic acid | [2] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [3] |
| Base | Potassium Carbonate | [3] |
| Solvent System | Toluene/Water/Methanol | [3] |
| Reaction Temperature | Reflux | [3] |
| Yield | Good (Specific percentage is substrate-dependent) | [3][4] |
| Purity | High (Achieved via chromatographic purification) | [4] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Stille couplings, which can be adapted for reactions involving this compound.
General Protocol for Suzuki-Miyaura Coupling
Reagents and Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene and Water, 4:1)
Procedure:
-
To a reaction flask, add the 3-bromothiophene derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
Reagents and Materials:
-
This compound derivative (1.0 equivalent)
-
Organostannane reagent (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromothiophene derivative and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the mixture through Celite, and then perform a standard aqueous work-up.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Synthetic and Signaling Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
References
An In-depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has revolutionized the construction of complex molecular architectures, accelerating the discovery and development of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the core principles, key reaction types, and practical applications of these powerful transformations.
Core Principles: The Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a general catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The cycle is initiated by a catalytically active Pd(0) species which is either added directly or generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the bond between the organic group and the leaving group (typically a halide or triflate) of the electrophilic coupling partner (R-X). This step forms a Pd(II) intermediate.[3] The reactivity of the organic halide is dependent on the strength of the carbon-halogen bond, with the general trend being I > Br > Cl.[3]
-
Transmetalation: In this step, the organic group from the nucleophilic coupling partner (R'-M) is transferred to the palladium center, displacing the leaving group.[5] This forms a new Pd(II) intermediate with both organic groups attached to the metal.
-
Reductive Elimination: The final step involves the formation of a new carbon-carbon or carbon-heteroatom bond between the two organic partners (R-R'), and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several named reactions fall under the umbrella of palladium-catalyzed cross-couplings, each utilizing a different organometallic nucleophile. The choice of reaction often depends on the desired bond to be formed and the functional group tolerance required.
| Reaction Name | Nucleophile (R'-M) | Electrophile (R-X) | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Aryl/vinyl halides or triflates | C(sp²) - C(sp²) | Mild conditions, high functional group tolerance, low toxicity of boron reagents.[6][7] |
| Heck Coupling | Alkenes | Aryl/vinyl halides or triflates | C(sp²) - C(sp²) | Forms a substituted alkene, does not require an organometallic reagent.[4][8] |
| Sonogashira Coupling | Terminal alkynes | Aryl/vinyl halides | C(sp²) - C(sp) | Requires a copper co-catalyst, useful for synthesizing internal alkynes.[3][9] |
| Buchwald-Hartwig Amination | Amines | Aryl halides or triflates | C(sp²) - N | Crucial for the synthesis of aryl amines, common in pharmaceuticals.[9][10] |
| Stille Coupling | Organotin compounds (stannanes) | Aryl/vinyl halides or triflates | C(sp²) - C(sp²) | High functional group tolerance, but toxicity of tin reagents is a drawback.[7][9] |
| Negishi Coupling | Organozinc compounds | Aryl/vinyl/alkyl halides or triflates | C(sp²) - C(sp²), C(sp²) - C(sp³) | High reactivity, but organozinc reagents can be moisture sensitive.[7] |
| Kumada Coupling | Grignard reagents (organomagnesium) | Aryl/vinyl halides | C(sp²) - C(sp²), C(sp²) - C(sp³) | High reactivity, but limited functional group tolerance due to the basicity of Grignard reagents.[4] |
Applications in Drug Development
Palladium-catalyzed cross-coupling reactions are instrumental in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[1][11] These reactions enable medicinal chemists to rapidly create libraries of compounds for structure-activity relationship (SAR) studies and allow process chemists to develop efficient and scalable synthetic routes for drug candidates.[1][11]
For instance, the Suzuki-Miyaura coupling is widely used to construct the biaryl core found in many drugs.[11] The Buchwald-Hartwig amination is essential for synthesizing arylamine moieties, which are prevalent in a vast number of pharmaceuticals.[10][12] The Sonogashira coupling has been employed in the synthesis of anti-allergic drugs like olopatadine hydrochloride.[7]
The impact of these reactions is evident in the synthesis of numerous commercial drugs, including those for treating cancer, schizophrenia, and chronic lymphocytic leukemia.[11][12]
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for three of the most common palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates.[13]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13][14]
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8]
Caption: Experimental workflow for a typical Heck coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, NMP)
Procedure:
-
To a reaction vessel, add the aryl halide, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[8][15]
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Ligand (e.g., PPh₃)
-
Amine base and solvent (e.g., triethylamine, diisopropylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, copper(I) iodide, and ligand.
-
Seal the flask and purge with an inert gas.
-
Add the amine base (which often serves as the solvent) via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Conclusion
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, providing powerful and versatile methods for constructing complex molecules.[6] Their broad functional group tolerance, mild reaction conditions, and high efficiency have made them invaluable in the pharmaceutical industry for the synthesis of novel drug candidates.[1][11] A thorough understanding of the underlying mechanisms and experimental parameters is crucial for researchers and scientists to effectively harness the full potential of these transformative reactions.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nobelprize.org [nobelprize.org]
- 6. jmcct.com [jmcct.com]
- 7. scielo.br [scielo.br]
- 8. Heck Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 3-Bromothiophene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 3-Bromothiophene-2-carboxamide, a valuable building block in medicinal chemistry and materials science, starting from 3-bromothiophene. The methodology first involves a regioselective lithiation and subsequent carboxylation of 3-bromothiophene to yield 3-bromo-2-thiophenecarboxylic acid. The intermediate acid is then converted to the target primary amide, this compound. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and workflow visualizations to ensure reliable execution.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Carboxylation
-
3-Bromothiophene is treated with n-butyllithium (n-BuLi) at low temperature to generate a 2-lithiated intermediate via a halogen-metal exchange or deprotonation. This intermediate is then quenched with solid carbon dioxide (dry ice) to form 3-bromo-2-thiophenecarboxylic acid after an acidic workup.
-
-
Step 2: Amidation
-
The resulting 3-bromo-2-thiophenecarboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). The activated acyl chloride is subsequently reacted with aqueous ammonia to yield the final product, this compound.
-
Experimental Protocols
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle it under a strict inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Thionyl chloride is corrosive and lachrymatory. All operations involving SOCl₂ must be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 3-Bromo-2-thiophenecarboxylic acid
Materials and Equipment:
-
3-Bromothiophene (1.0 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice), crushed
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous THF to the flask. Dissolve 3-bromothiophene (1.0 eq) in the THF (to achieve a concentration of approx. 0.3 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature is maintained below -70 °C.[1][2] The solution may change color upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the lithiated intermediate.[2]
-
Carboxylation: Carefully and quickly add an excess of crushed dry ice to the reaction mixture in several portions. A vigorous reaction may occur.
-
Warming and Quenching: Allow the mixture to slowly warm to room temperature. Once it reaches room temperature, quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-bromo-2-thiophenecarboxylic acid, which can be purified further by recrystallization (e.g., from a hexane/ethyl acetate mixture).
Step 2: Synthesis of this compound
Materials and Equipment:
-
3-Bromo-2-thiophenecarboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF, ~2 drops)
-
Toluene (anhydrous)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend 3-bromo-2-thiophenecarboxylic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF.
-
Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This provides the crude 3-bromo-2-thiophenecarbonyl chloride.
-
Amination: Cool the flask containing the crude acyl chloride in an ice bath.
-
Ammonia Addition: Carefully and slowly add an excess of cold aqueous ammonium hydroxide to the flask with vigorous stirring. A white precipitate of the amide will form immediately.
-
Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts, followed by a small amount of cold diethyl ether.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis protocol. Yields are based on typical outcomes for these types of reactions as reported in the chemical literature.
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 3-Bromo-2-thiophenecarboxylic acid | 207.04 | 75 - 90% | >95% | ¹H NMR, LC-MS |
| 2 | This compound | 206.06 | 85 - 95% | >98% | ¹H NMR, LC-MS, M.P. |
Visualizations
Experimental Workflow
The following diagram outlines the major steps in the synthesis protocol.
Caption: Overall workflow for the synthesis of this compound.
Logical Reaction Pathway
This diagram illustrates the key chemical transformations and intermediates in the synthetic route.
Caption: Key chemical transformations in the synthesis pathway.
References
Application Notes: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-carboxamide for Pharmaceutical Synthesis
Introduction
The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological properties, including anticancer and antibacterial activities.[1][2][3] The functionalization of this heterocyclic system is critical for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, providing an efficient route to synthesize 3-arylthiophene-2-carboxamide derivatives.[4][5] These products are valuable intermediates and final compounds in drug discovery, with applications as inhibitors of key biological targets like VEGFR-2 and FTO, which are implicated in cancer and other diseases.[6][7] This document provides a detailed protocol and application data for the Suzuki coupling of 3-Bromothiophene-2-carboxamide with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[8][9]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation
Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of bromothiophene systems, which are applicable to this compound.[4][5][10]
| Parameter | Condition | Notes |
| Halide | This compound (1.0 eq) | The starting electrophile. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 eq) | A slight excess is typically used to ensure complete consumption of the halide. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a phosphine ligand | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[10] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq) | An inorganic base is required to activate the boronic acid for transmetalation.[11][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | A biphasic solvent system is often used to dissolve both organic and inorganic reagents.[10][13] |
| Temperature | 80 - 100 °C | Heating is generally required to drive the reaction to completion.[5][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Necessary to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Representative Reaction Yields
Yields can vary based on the electronic and steric properties of the arylboronic acid used. The table below provides expected yields for the coupling of a bromothiophene scaffold with various substituted arylboronic acids, based on published data for similar reactions.[10][14]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylthiophene-2-carboxamide | 80 - 95% |
| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)thiophene-2-carboxamide | 85 - 90% |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)thiophene-2-carboxamide | 80 - 88% |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)thiophene-2-carboxamide | 75 - 85% |
| 5 | 2-Thiophenylboronic acid | 3-(Thiophen-2-yl)thiophene-2-carboxamide | 70 - 80% |
Mandatory Visualizations
Caption: General reaction scheme for the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Standard experimental workflow for Suzuki coupling.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid on a 1 mmol scale.
Materials and Equipment:
-
This compound (1.0 mmol, 220 mg)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask (50 mL) with stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inerting the System: Fit the flask with a condenser and connect it to an inert gas line. Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-arylthiophene-2-carboxamide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a potential carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Cross-Coupling of 3-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the palladium-catalyzed Stille cross-coupling of 3-bromothiophene-2-carboxamide with various organostannanes. The protocols described herein are based on established principles of Stille couplings involving heteroaromatic halides and are intended to serve as a robust starting point for experimental design and optimization.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals.[1] The reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] Organostannane reagents are advantageous due to their stability to air and moisture, and the reaction's tolerance for a wide variety of functional groups often circumvents the need for protecting groups.[2] The application of the Stille coupling to this compound provides a direct route to a diverse range of 3-substituted thiophene-2-carboxamides, which are valuable scaffolds in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Stille reaction is a well-understood process that proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step in the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Reaction Scheme
General reaction scheme for the Stille cross-coupling of this compound.
Experimental Protocols
Important Considerations:
-
Inert Atmosphere: Stille coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst and organostannane reagent. Anhydrous solvents are also crucial for optimal results.
-
Safety: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
General Protocol for Stille Cross-Coupling
This protocol is a general starting point and may require optimization for specific substrates and organostannanes.
Materials:
-
This compound
-
Organostannane (e.g., aryl-, heteroaryl-, or vinylstannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and if necessary, a ligand.
-
Degassing: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-substituted-thiophene-2-carboxamide.
Data Presentation
Table 1: Typical Reaction Parameters for Stille Coupling of this compound
| Parameter | Recommended Range/Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Organostannane | Aryl-, Heteroaryl-, Vinylstannane | 1.0 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | 1 - 5 mol% |
| Ligand (optional) | PPh₃, AsPh₃, P(t-Bu)₃ | 2 - 10 mol% |
| Solvent | Toluene, Dioxane, DMF, NMP | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive partners. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, insufficient temperature, or poor quality reagents. | Increase catalyst loading, try a different ligand, increase reaction temperature, or use freshly purified reagents and solvents. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature. Ensure reagents and solvents are anhydrous. |
| Formation of Side Products | Homocoupling of the organostannane can be a significant side reaction. | Optimize stoichiometry and temperature. The use of additives like CuI can sometimes suppress homocoupling. |
| Difficulty in Removing Tin Byproducts | Incomplete removal during work-up. | Repeat the aqueous KF wash or try alternative work-up procedures. |
Visualizations
Catalytic Cycle of the Stille Reaction
Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
General experimental workflow for the Stille coupling.
References
Application Notes & Protocols: Sonogashira Coupling Partners for 3-Bromothiophene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. 3-Bromothiophene-2-carboxamide is a valuable heterocyclic building block, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the creation of novel compounds with potential biological activity. These application notes provide an overview of suitable coupling partners and detailed protocols for performing the Sonogashira reaction with this compound.
Sonogashira Coupling Reaction Mechanism:
The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Potential Sonogashira Coupling Partners
A wide variety of terminal alkynes can be successfully coupled with 3-bromothiophene derivatives. The choice of the alkyne partner is dictated by the desired final structure and its intended application. The table below summarizes various classes of terminal alkynes and provides representative examples.
Table 1: Representative Terminal Alkyne Coupling Partners
| Alkyne Class | Example Coupling Partner | Structure | Potential Application / Moiety |
| Aliphatic Alkynes | 1-Hexyne | CH₃(CH₂)₃C≡CH | Introduction of a simple alkyl chain |
| 3,3-Dimethyl-1-butyne | (CH₃)₃CC≡CH | Introduction of a sterically hindered group | |
| Aromatic Alkynes | Phenylacetylene | C₆H₅C≡CH | Aryl extension, core for further functionalization |
| 4-Ethynyltoluene | CH₃C₆H₄C≡CH | Substituted aryl group for SAR studies | |
| Heterocyclic Alkynes | 2-Ethynylpyridine | C₅H₄NC≡CH | Introduction of a basic, coordinating nitrogen atom |
| 3-Ethynylthiophene | C₄H₃SC≡CH | Extension of the thiophene system | |
| Functionalized Alkynes | Propargyl alcohol | HC≡CCH₂OH | Introduction of a primary alcohol for further modification |
| Trimethylsilylacetylene | (CH₃)₃SiC≡CH | Protected alkyne for subsequent deprotection and reaction | |
| N-Propargylphthalimide | C₈H₄O₂NCH₂C≡CH | Introduction of a protected amine functionality |
Experimental Protocols
The following is a general protocol for the Sonogashira coupling of this compound. This procedure should be adapted and optimized based on the specific alkyne coupling partner and the scale of the reaction.
Application Notes and Protocols: 3-Bromothiophene-2-carboxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromothiophene-2-carboxamide as a versatile scaffold in medicinal chemistry. The document details its application in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Detailed protocols for the synthesis and biological evaluation of derivatives are provided to facilitate further research and drug discovery efforts.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its thiophene core, substituted with a bromine atom and a carboxamide group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[2] The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore the chemical space for biological activity.[2] The carboxamide functional group provides a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets.[2]
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] This has led to its emergence as a privileged scaffold in the design of novel drug candidates.
Applications in Oncology
Thiophene carboxamide derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and survival.[3][4]
Kinase Inhibition
Several derivatives of this compound have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell proliferation and survival.[4] Thiophene-3-carboxamide derivatives have been developed as EGFR kinase inhibitors, demonstrating impressive activity with IC50 values in the nanomolar range.[4] These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[7] Novel thiophene-3-carboxamide derivatives have been designed as potent VEGFR-2 inhibitors, exhibiting significant anti-proliferative and anti-angiogenic properties.[7] One such derivative, compound 14d , showed an IC50 value of 191.1 nM against VEGFR-2.[7]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8][9] Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[8][9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Induction of Apoptosis
Many thiophene carboxamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[3] The activation of caspases, key executioners of apoptosis, and the depolarization of the mitochondrial membrane are common mechanisms observed with these compounds.[3]
Antimicrobial Activity
Beyond oncology, 3-aminothiophene-2-carboxylate derivatives, closely related to this compound, have been screened for their antimicrobial properties.[5] These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] For instance, certain derivatives exhibited excellent to moderate antibacterial activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) in the range of 10-20 µg/mL.[5] Similarly, antifungal activity against Aspergillus niger and Candida albicans has been observed with MIC values of 10-20 µg/mL.[5]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives from the literature.
| Compound ID | Target | Assay Type | IC50 / EC50 / MIC | Cell Line / Organism | Reference |
| MB-D2 | Cytotoxicity | Cell Viability | 38.93% viability at 100 µM | MCF-7 | [3] |
| MB-D2 | Cytotoxicity | Cell Viability | 30.6% viability at 100 µM | HT-29 | [3] |
| Compound 16e | Cytotoxicity | Cell Viability | 3.20 ± 0.12 µM | HCT116 | [4] |
| Compound 16e | EGFR Kinase | Kinase Assay | 94.44 ± 2.22 nM | - | [4] |
| Compound 2b | Cytotoxicity | Cell Viability | 5.46 µM | Hep3B | [8][9] |
| Compound 2e | Cytotoxicity | Cell Viability | 12.58 µM | Hep3B | [8][9] |
| Compound 10d | Spasmolytic | Spasmolytic Assay | 1.26 µM | - | [10] |
| Chloro/Methoxy/Amide derivatives | Antibacterial | MIC | 10-20 µg/mL | E. coli, S. aureus | [5] |
| Chloro/Methoxy/Amide derivatives | Antifungal | MIC | 10-20 µg/mL | A. niger, C. albicans | [5] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
VEGFR-2 Signaling Pathway in Angiogenesis
Apoptosis Induction Pathway
Experimental Workflow for Synthesis and Evaluation
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-bromothiophene-2-carboxamide Derivatives via Amide Coupling
This protocol describes a general procedure for the synthesis of N-aryl substituted 3-bromothiophene-2-carboxamides.
Materials:
-
3-Bromothiophene-2-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq).
-
Add triethylamine (2.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-3-bromothiophene-2-carboxamide.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microplates
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.[3]
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the inhibitory activity of compounds against a specific kinase, such as EGFR or VEGFR-2.[12][13]
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a white 96-well plate, add the test compound, recombinant kinase, and kinase substrate. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the kit manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent inhibitors of various biological targets. The significant anticancer and antimicrobial activities exhibited by its derivatives underscore the potential of this chemical motif in addressing unmet medical needs. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this compound and its analogues.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
3-Bromothiophene-2-carboxamide: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Note AN2025-12
Introduction
3-Bromothiophene-2-carboxamide is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of kinase inhibitors. Its unique chemical properties, including the reactivity of the bromine atom at the 3-position and the hydrogen-bonding capabilities of the carboxamide group, allow for its incorporation into diverse molecular architectures. This enables the development of potent and selective inhibitors targeting various protein kinases implicated in oncology and other diseases. The thiophene core is a valuable pharmacophore that can form crucial interactions within the ATP-binding site of kinases.
This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the discovery of novel kinase inhibitors targeting key signaling pathways.
Kinase Targets and Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several important kinase targets, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Polo-like Kinase 1 (PLK1).
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] EGFR inhibitors developed from the this compound scaffold can block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor growth.
c-Jun N-terminal Kinase (JNK) Signaling
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. The JNK signaling pathway is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibitors derived from this compound can modulate these processes by blocking JNK activity.
Polo-like Kinase 1 (PLK1) Signaling
PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is common in many cancers, making it an attractive target for cancer therapy.[3] PLK1 inhibitors can induce mitotic arrest and apoptosis in cancer cells.
Data Presentation
The following table summarizes the inhibitory activities of representative kinase inhibitors derived from thiophene-2-carboxamide scaffolds.
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| EGFRi-Thio-01 | EGFR | Enzymatic | 94.44 | HCT116 | 3.20 |
| EGFRi-Thio-02 | EGFR | Enzymatic | - | A549 | 5.1 |
| JNK-Thio-01 | JNK1 | Enzymatic | 1,320 | - | - |
| JNK-Thio-02 | JNK1 | Enzymatic | 1,400 | - | - |
| PLK1i-Thio-01 | PLK1 | Enzymatic | 219 | - | - |
| PLK1i-Thio-02 | PLK1 | Enzymatic | - | HeLa | 0.26 |
Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not be directly comparable due to different experimental conditions.[4][5][6][7]
Experimental Protocols
The following protocols describe general synthetic procedures for the derivatization of this compound and standard in vitro kinase inhibitor assays.
General Synthetic Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[8]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with various amines.[9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the palladium catalyst, ligand, and base in a reaction tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the reaction tube and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.
In Vitro Kinase Assay Protocols
Protocol 3: General EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is a general method for determining the IC50 value of a test compound against EGFR kinase.[10]
Materials:
-
Recombinant human EGFR kinase
-
Test inhibitor (derived from this compound)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the EGFR enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: General JNK Kinase Assay (Non-Radioactive)
This protocol outlines a non-radioactive method for measuring JNK activity and the inhibitory potential of test compounds.[11]
Materials:
-
Recombinant active JNK enzyme
-
c-Jun or ATF2 substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor
-
Antibody against the phosphorylated substrate for detection
Procedure:
-
Set up the kinase reaction by combining the JNK enzyme, substrate, and kinase assay buffer in a microcentrifuge tube or 96-well plate.
-
Add various concentrations of the test inhibitor or vehicle control. Pre-incubate for 10-15 minutes.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
Terminate the reaction (e.g., by adding SDS-PAGE sample buffer).
-
Detect the level of substrate phosphorylation using an appropriate method, such as Western blotting with a phospho-specific antibody.
-
Quantify the signal and calculate the percent inhibition to determine the IC50 value.
Protocol 5: General PLK1 Kinase Assay
This protocol provides a framework for an in vitro assay to assess the inhibitory activity of compounds against PLK1.[12]
Materials:
-
Recombinant PLK1 enzyme
-
Peptide substrate (e.g., casein)
-
Kinase buffer
-
ATP
-
Test inhibitor
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the PLK1 enzyme, kinase buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig allows for the creation of diverse chemical libraries. The thiophene carboxamide scaffold has demonstrated potential for targeting key kinases involved in cancer and other diseases, including EGFR, JNK, and PLK1. The provided protocols offer a foundation for researchers to utilize this building block in their drug discovery efforts.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Anticancer Agents Derived from 3-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel anticancer agents utilizing a 3-bromothiophene-2-carboxamide scaffold and detail the protocols for evaluating their biological activity. The methodologies outlined are based on established research and are intended to facilitate the discovery and development of new therapeutic candidates.
Introduction
Thiophene carboxamide derivatives are a promising class of compounds in oncology research, demonstrating a wide range of anticancer activities. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. The this compound core serves as a versatile starting material for the synthesis of a diverse library of potential drug candidates. This document provides detailed protocols for the synthesis of illustrative compounds and for the in vitro assays required to characterize their anticancer properties.
Data Presentation: Anticancer Activity of Thiophene Carboxamide Derivatives
The following tables summarize the in vitro anticancer activity of various thiophene carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) and percentage of cell viability.
Table 1: Cytotoxicity of Thiophene Carboxamide Derivatives (IC50 in µM)
| Compound | Hep3B (Liver) | A375 (Melanoma) | HT-29 (Colon) | MCF-7 (Breast) | HCT-116 (Colon) |
| MB-D1 | - | - | - | - | - |
| MB-D2 | - | - | - | - | - |
| MB-D4 | - | - | - | - | - |
| Compound 2b | 5.46 | - | - | - | - |
| Compound 2d | 8.85 | - | - | - | - |
| Compound 2e | 12.58 | - | - | - | - |
| Compound 5a | - | - | - | - | 21 µg/mL |
| Compound 5g | - | - | - | - | 22.8 µg/mL |
Note: '-' indicates data not available from the provided search results.
Table 2: Cell Viability of Thiophene Carboxamide Derivatives at 100 µM
| Compound | A375 (Melanoma) | HT-29 (Colon) | MCF-7 (Breast) |
| MB-D1 | 40.31% ± 7.9 | - | - |
| MB-D2 | 11.74% ± 6.061 | 30.6% ± 18.4 | 38.93% ± 8.19 |
| MB-D4 | 33.42% ± 8.8 | 69.28% ± 13.65 | 53.98% ± 19.46 |
| 5-FU (Control) | 25.58% ± 11.9 | - | - |
Data for MB-D1, MB-D2, and MB-D4 from a study by Melnic et al.[1] Data for compounds 2b, 2d, and 2e from a study by Abu-Serie & El-Feky.[2][3] Data for compounds 5a and 5g from a study by Reddy et al.[4]
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-3-bromothiophene-2-carboxamides
This protocol describes a general method for the amide coupling of 3-bromothiophene-2-carboxylic acid with a variety of amines.
Materials:
-
3-Bromothiophene-2-carboxylic acid
-
Appropriate amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add DMAP (0.1 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-bromothiophene-2-carboxamide.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines of interest (e.g., A375, HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Synthesized thiophene carboxamide compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes the measurement of apoptosis induction by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Synthesized thiophene carboxamide compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described in the MTT assay protocol (Steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: After the desired treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thiophene carboxamide derivatives and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of novel anticancer agents.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene carboxamide derivatives.
Caption: Overview of the EGFR signaling cascade and its inhibition by novel thiophene carboxamide agents.
References
Application of 3-Bromothiophene-2-carboxamide in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-carboxamide is a versatile heterocyclic building block that is gaining significant attention in the field of materials science. Its unique molecular structure, featuring a thiophene ring functionalized with both a reactive bromine atom and a carboxamide group, makes it an ideal precursor for the synthesis of advanced functional polymers and organic materials. The presence of the bromine atom allows for various cross-coupling reactions, enabling the formation of conjugated polymer backbones, while the carboxamide moiety provides sites for hydrogen bonding and further functionalization, influencing the material's solubility, processability, and electronic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of conductive polymers for applications in organic electronics and sensor technology.
Application Notes
Conductive Polymers for Organic Electronics
This compound serves as a key monomer for the synthesis of poly(3-thiophenyl-2-carboxamide) and its derivatives. These polymers are a class of polythiophenes that possess unique electronic and optical properties suitable for applications in organic electronic devices such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The electron-withdrawing nature of the carboxamide group can influence the electronic band structure of the resulting polymer, often leading to deeper highest occupied molecular orbital (HOMO) levels. This can improve the ambient stability of the material and facilitate charge injection and transport in electronic devices. The intermolecular hydrogen bonding facilitated by the amide groups can promote self-assembly and ordering of the polymer chains, which is crucial for achieving high charge carrier mobility.
Functional Materials for Sensor Applications
The carboxamide group in polymers derived from this compound provides a versatile handle for the development of chemical and biological sensors. The amide protons can act as hydrogen bond donors, enabling specific interactions with a variety of analytes. Furthermore, the amide group can be readily modified post-polymerization to introduce specific recognition elements, such as enzymes, antibodies, or other small molecules, for targeted sensing applications.
Polythiophenes functionalized with amide or other polar groups have shown promise in the detection of various analytes, including metal ions, pH changes, and volatile organic compounds (VOCs). The sensing mechanism often relies on changes in the polymer's conductivity or optical properties upon interaction with the analyte.
Quantitative Data Presentation
The following table summarizes the expected material properties of poly(3-thiophenyl-2-carboxamide). It is important to note that experimental data for this specific polymer is limited in the public domain. The presented values are estimates based on data from polythiophenes with similar electron-withdrawing functional groups, such as poly(2-thiophen-3-yl-malonic acid)[1].
| Property | Estimated Value | Method of Measurement/Analysis | Potential Application Relevance |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm (doped) | Four-point probe measurement | Semiconductor layer in OTFTs, active layer in sensors |
| Thermal Stability (T₅) | > 215 °C | Thermogravimetric Analysis (TGA) | Processability and operational stability of electronic devices |
| Optical Band Gap | 2.2 - 2.4 eV | UV-Vis Spectroscopy | Light absorption in OPVs, emission color in OLEDs |
| HOMO Energy Level | -5.5 to -5.8 eV | Cyclic Voltammetry (CV) | Charge injection efficiency and stability in organic electronics |
| LUMO Energy Level | -3.1 to -3.4 eV | Cyclic Voltammetry (CV) | Electron affinity and charge transport in n-type or ambipolar devices |
Experimental Protocols
Protocol 1: Synthesis of poly(3-thiophenyl-2-carboxamide) via Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound using iron(III) chloride as the oxidant. This method is relatively simple and can be performed in a standard chemistry laboratory.
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or nitrobenzene
-
Methanol
-
Ammonia solution (for de-doping, optional)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, etc.)
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry before use.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous chloroform to make a 0.1 M solution.
-
Oxidant Solution: In a separate dry Schlenk flask, prepare a solution of anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically darken in color.
-
Reaction Time: Allow the reaction to stir at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Washing: Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and residual oxidant. Further washing with a dilute ammonia solution can be performed to de-dope the polymer.
-
Drying: Dry the polymer under vacuum at 40-60 °C to a constant weight.
Characterization: The resulting polymer can be characterized by techniques such as FT-IR spectroscopy (to confirm the presence of amide and thiophene moieties), ¹H-NMR spectroscopy (for structural analysis of soluble fractions), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity of soluble fractions), UV-Vis spectroscopy (to determine the optical band gap), and Thermogravimetric Analysis (TGA) (to assess thermal stability).
References
Application Notes and Protocols for the N-arylation of 3-Bromothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of 3-bromothiophene-2-carboxamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate.
Introduction
N-aryl thiophene carboxamides are important structural motifs found in a variety of biologically active molecules. The N-arylation of this compound provides a direct route to a diverse library of these compounds, allowing for the exploration of structure-activity relationships in drug discovery programs. The two primary methods for this transformation, palladium- and copper-catalyzed cross-coupling, offer complementary approaches with distinct advantages in terms of substrate scope, reaction conditions, and catalyst cost.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-arylation of this compound with various aryl amines based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.
Table 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination) of this compound
| Entry | Aryl Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 80-90 |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | JohnPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 65-75 |
Table 2: Copper-Catalyzed N-arylation (Ullmann Condensation) of this compound
| Entry | Aryl Amine | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | DMF | 120 | 24 | 65-75 |
| 3 | 4-Chloroaniline | Cu₂O (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 36 | 60-70 |
| 4 | Pyrrole | CuI (15) | 1,10-Phenanthroline (30) | K₂CO₃ | Dioxane | 110 | 48 | 50-60 |
| 5 | Imidazole | CuI (10) | None | K₃PO₄ | DMSO | 130 | 24 | 75-85 |
Experimental Protocols
The following are general procedures for the N-arylation of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[1][2][3]
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the base (1.4 mmol).
-
Add the aryl amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-aminothiophene-2-carboxamide.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol is based on general procedures for the Ullmann condensation.[4][5][6]
Materials:
-
This compound
-
Aryl amine (e.g., aniline)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 1,10-phenanthroline) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Reaction vial or flask
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the copper catalyst (0.1 mmol), the ligand (0.2 mmol, if used), and the base (2.0 mmol).
-
Add the aryl amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the vial and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-aminothiophene-2-carboxamide.
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycles for the described N-arylation reactions.
References
- 1. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 3-Bromothiophene-2-carboxamide in the Synthesis of G-Protein Coupled Receptor (GPCR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-bromothiophene-2-carboxamide and its derivatives as a versatile scaffold in the synthesis of G-protein coupled receptor (GPCR) modulators. While direct literature detailing the use of this compound as a starting material for GPCR modulators is specific to certain receptor families, its structural motifs are prevalent in a range of biologically active compounds. This document will focus on the synthesis of P2Y receptor antagonists, a family of GPCRs where thiophene carboxamide derivatives have shown significant promise.
Introduction to this compound in GPCR Drug Discovery
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. This compound, in particular, offers a reactive handle—the bromine atom—that is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl and heteroaryl substituents at the 3-position, enabling the exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of GPCR modulators.
Derivatives of 3-bromothiophene are crucial intermediates in the synthesis of prominent antiplatelet drugs that act as irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[1] More recently, thiophene-2-carboxyl derivatives have been developed as highly potent antagonists for the P2Y14 receptor, a potential target for inflammatory bowel disease (IBD).
Featured Application: Synthesis of P2Y14 Receptor Antagonists
The P2Y14 receptor, a G-protein coupled receptor, has emerged as a promising target for the treatment of inflammatory diseases. The following sections detail the synthesis and activity of a potent P2Y14 receptor antagonist derived from a thiophene carboxamide scaffold. While the exact starting material in the cited literature is a 4-amino-thiophene-2-carboxyl derivative, the synthetic strategy is highly relevant and adaptable for derivatives of this compound.
Quantitative Data of a Representative P2Y14 Antagonist
The following table summarizes the in vitro and in vivo activity of a lead compound, Compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid) , a potent P2Y14 receptor antagonist.[2]
| Parameter | Value | Assay |
| P2Y14 Antagonistic Activity (IC50) | 0.40 nM | In vitro functional assay |
| Solubility | Significantly improved | Aqueous buffer |
| Liver Microsomal Stability | Notably improved | In vitro metabolism assay |
| Oral Bioavailability | Favorable | In vivo pharmacokinetic study in mice |
| In vivo Efficacy | Remarkable anti-IBD effect at low doses | Experimental colitis mouse model |
Signaling Pathway of the P2Y14 Receptor
The P2Y14 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, UDP-glucose, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the P2Y14 receptor block this signaling cascade, which is implicated in inflammatory responses.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromothiophene-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromothiophene-2-carboxamide is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials.[1][2] Its structure incorporates a thiophene ring, a synthetically versatile bromine atom amenable to cross-coupling reactions, and a carboxamide group for further functionalization. This document provides detailed protocols and considerations for the multi-step, large-scale synthesis of this compound, starting from readily available thiophene.
Overall Synthetic Strategy
The most common and scalable approach to this compound begins with the selective synthesis of the 3-bromothiophene intermediate. A robust method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by a selective reductive debromination at the alpha positions to yield 3-bromothiophene.[3][4] This intermediate is then functionalized at the 2-position via lithiation and carboxylation to form 3-bromothiophene-2-carboxylic acid. The final step involves the conversion of the carboxylic acid to the target carboxamide.
Caption: Overall synthetic pathway for this compound.
Data Presentation: Quantitative Summary of Synthetic Steps
The following tables summarize the key quantitative data for each step in the synthesis, based on established literature procedures adapted for large-scale production.
Table 1: Synthesis of 2,3,5-Tribromothiophene
| Parameter | Value | Reference |
| Starting Material | Thiophene | [3][4] |
| Key Reagents | Bromine, Chloroform, Potassium Hydroxide, Ethanol | [3][4] |
| Scale (Thiophene) | 13.4 moles | [3] |
| Reaction Temperature | 0°C to 50°C, then reflux | [3][4] |
| Reaction Time | 10 hours addition, overnight stirring, 7 hours reflux | [3] |
| Yield | 75-85% | [3] |
| Purity | Purified by vacuum distillation | [3] |
Table 2: Synthesis of 3-Bromothiophene
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Tribromothiophene | [3][4][5] |
| Key Reagents | Zinc dust, Acetic acid, Water | [3][4][5] |
| Scale (Tribromothiophene) | 4.00 moles | [3] |
| Molar Ratio (Zn:Substrate) | 3:1 | [3] |
| Reaction Temperature | Reflux | [3][4] |
| Reaction Time | ~1 hour addition, 3 hours reflux | [3] |
| Yield | 89-92% | [3] |
| Purity | >99% (after fractional distillation) | [3] |
Table 3: Synthesis of 3-Bromothiophene-2-carboxylic acid and this compound
| Parameter | Value | Reference |
| Starting Material | 3-Bromothiophene | General Method |
| Key Reagents | n-Butyllithium, CO₂ (dry ice), Thionyl chloride, Ammonia | General Method |
| Scale | Multi-mole scale is feasible | General Method |
| Reaction Temperature | -78°C (Lithiation), Reflux (Acyl chloride), 0°C (Amidation) | General Method |
| Yield | Typically high for these standard transformations | General Method |
| Purity | Purified by precipitation/recrystallization | General Method |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,3,5-Tribromothiophene
Materials:
-
Thiophene (1125 g, 13.4 moles)
-
Chloroform (450 ml)
-
Bromine (6480 g, 40.6 moles)
-
2N Sodium hydroxide solution
-
Potassium hydroxide (800 g)
-
95% Ethanol (1.5 L)
-
Calcium chloride (for drying)
Equipment:
-
5-L three-necked flask with mechanical stirrer, dropping funnel, and gas outlet
-
Large cooling bath
-
Heating mantle
-
Large separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Charge the 5-L flask with thiophene and chloroform. Place the flask in a cooling bath to maintain a low temperature.[3]
-
Add bromine dropwise to the stirred mixture over approximately 10 hours, ensuring the temperature is controlled. Hydrogen bromide gas will evolve and should be scrubbed.[3]
-
After the addition is complete, allow the mixture to stand overnight at room temperature.[3]
-
Wash the reaction mixture with 2N sodium hydroxide solution, followed by water.[3]
-
To the organic layer, add a solution of potassium hydroxide in 95% ethanol and reflux for 7 hours.[3][4]
-
Pour the mixture into a large volume of water. Separate the lower organic layer.
-
Wash the organic layer with water, dry over calcium chloride, and purify by vacuum distillation. Collect the fraction boiling at 123–124°C (9 mm Hg) to obtain 2,3,5-tribromothiophene.[3]
Protocol 2: Large-Scale Synthesis of 3-Bromothiophene
Materials:
-
2,3,5-Tribromothiophene (1283 g, 4.00 moles)
-
Zinc dust (783 g, 12.0 moles)
-
Acetic acid (700 ml)
-
Water (1850 ml)
-
10% Sodium carbonate solution
-
Calcium chloride (for drying)
Equipment:
-
5-L three-necked flask with a powerful mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Apparatus for steam distillation
-
Fractional distillation column
Procedure:
-
To the 5-L flask, add water, zinc dust, and acetic acid. Begin vigorous stirring and heat the mixture to reflux.[3]
-
Once refluxing, remove the heating mantle. Add 2,3,5-tribromothiophene dropwise at a rate sufficient to maintain reflux without external heating. The addition should take about 70 minutes.[3][4]
-
After the addition is complete, reapply heat and maintain reflux for an additional 3 hours.[3]
-
Arrange the apparatus for downward distillation and distill the product with steam until no more organic material is collected in the distillate.[3][4]
-
Separate the heavier organic layer from the distillate. Wash it successively with 10% sodium carbonate solution and water.[3]
-
Dry the crude 3-bromothiophene over calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction at 159–160°C.[3]
Caption: Experimental workflow for the synthesis of 3-Bromothiophene.
Protocol 3: Synthesis of 3-Bromothiophene-2-carboxylic acid
Materials:
-
3-Bromothiophene (e.g., 163 g, 1.0 mole)
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (e.g., 1.1 moles in hexanes)
-
Dry ice (solid CO₂), crushed
-
Concentrated Hydrochloric acid
Equipment:
-
Large multi-necked flask under an inert atmosphere (Nitrogen or Argon)
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature bath (-78°C)
Procedure:
-
Set up a dry flask under an inert atmosphere. Add 3-bromothiophene and anhydrous solvent.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour after the addition is complete.
-
In a separate container, place a large excess of crushed dry ice. Pour the organolithium solution slowly onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. The CO₂ will sublime.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidify the aqueous layer with concentrated HCl until precipitation of the product is complete.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 4: Synthesis of this compound
Materials:
-
3-Bromothiophene-2-carboxylic acid (e.g., 207 g, 1.0 mole)
-
Thionyl chloride (e.g., 1.5 moles)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Concentrated aqueous ammonia
Equipment:
-
Flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
-
Large beaker in an ice bath
-
Filtration apparatus
Procedure:
-
Acyl Chloride Formation: In a flask, combine 3-bromothiophene-2-carboxylic acid, thionyl chloride, and a few drops of DMF.
-
Gently heat the mixture to reflux. Gas (SO₂ and HCl) will evolve. Continue refluxing until gas evolution ceases (typically 1-2 hours).
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation, preferably under reduced pressure. The resulting crude 3-bromothiophene-2-carbonyl chloride is used directly in the next step.
-
Amidation: Add the crude acyl chloride dropwise to a large, well-stirred beaker of concentrated aqueous ammonia cooled in an ice bath.
-
A solid precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes after the addition is complete.
-
Filter the solid product, wash thoroughly with cold water to remove ammonium salts, and then dry.
-
If necessary, the product can be recrystallized from a suitable solvent like an ethanol/water mixture to achieve higher purity.
Safety Considerations
-
Bromine: Extremely corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
n-Butyllithium: Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe and cannula techniques.
-
Thionyl Chloride: Corrosive and reacts violently with water. The reaction produces toxic gases (SO₂ and HCl). All operations must be performed in a fume hood.
-
Large-Scale Reactions: All reactions should be performed behind a safety shield. Proper temperature control is critical to avoid runaway reactions. Ensure adequate cooling capacity is available.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromothiophenes
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving bromothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and enhance reaction yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My Suzuki coupling reaction with a bromothiophene is resulting in low or no yield. What are the primary factors I should investigate?
Answer:
Low or no yield in a Suzuki coupling reaction with bromothiophenes can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Catalyst and Ligand Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a more robust pre-catalyst. The choice of ligand is also critical; for challenging couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be more effective than standard ligands like PPh₃.[1][2][3]
-
Reaction Conditions:
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[4][5] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen. Solvents should be thoroughly degassed prior to use.[5][6]
-
Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary.[1][5] However, excessively high temperatures can promote side reactions.
-
Reaction Time: Monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS. Some reactions may simply require more time to reach completion.[1]
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly protodeboronation.[7] Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can improve stability.[5][7][8]
-
Base Selection: The choice and quality of the base are critical for the transmetalation step.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base should be finely powdered and anhydrous if the reaction is sensitive to water.
-
-
Solvent and Solubility: The solubility of all reactants is essential for a successful reaction. If your starting materials are not fully dissolved, consider a different solvent system, such as a mixture of dioxane/water or toluene/water.[5][10]
Question: I am observing significant side products like homocoupling of my boronic acid and debromination of my thiophene. How can I minimize these?
Answer:
The formation of side products is a common issue. Here’s how to address them:
-
Homocoupling: This side reaction, where two boronic acid molecules couple, is primarily caused by the presence of oxygen.[5] Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this.[5]
-
Debromination (Proto-dehalogenation): The replacement of the bromine atom with a hydrogen atom can be a significant competing reaction, particularly in the presence of excess water or at elevated temperatures.[5] To minimize debromination:
-
Control Water Content: While some water is often necessary for the Suzuki coupling, using the minimum required amount can reduce debromination. For reactions sensitive to this side product, carefully optimized solvent ratios (e.g., dioxane/water 6:1) can be beneficial.[11]
-
Optimize Base and Temperature: A milder base or lower reaction temperature may also help to suppress this side reaction.
-
Question: My mono-arylation of a dibromothiophene is proceeding well, but I'm struggling to achieve a double coupling. What should I do?
Answer:
Achieving a double Suzuki coupling on a dibromothiophene can be challenging due to steric hindrance and potential catalyst deactivation after the first coupling.[5] Here are some strategies to promote the second coupling:
-
More Forcing Conditions: Higher temperatures and longer reaction times are often necessary for the second coupling to proceed.[5]
-
Robust Catalyst System: Employ a highly active and stable catalyst and ligand combination that can withstand the prolonged reaction conditions.
-
Sequential Addition: After the first coupling is complete (as confirmed by reaction monitoring), you can add a fresh portion of the palladium catalyst and base along with the second equivalent of the boronic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for a Suzuki coupling with a simple bromothiophene?
A1: A good starting point for a Suzuki coupling with bromothiophene is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/water.[12][13] The reaction is typically heated to between 80-100°C under an inert atmosphere.[12]
Q2: How does the position of the bromine atom on the thiophene ring affect reactivity?
A2: The reactivity of bromothiophenes in Suzuki coupling can be influenced by the position of the bromine atom. Generally, the C-Br bond at the 2-position (alpha to the sulfur) is more reactive than the C-Br bond at the 3-position (beta to the sulfur) due to electronic effects.[14] This difference in reactivity can be exploited for selective mono-functionalization of dibromothiophenes.
Q3: Can I use anhydrous conditions for my Suzuki coupling with bromothiophene?
A3: While some Suzuki couplings can be performed under anhydrous conditions, many, especially those involving boronic acids, require the presence of some water to facilitate the transmetalation step. Attempts to run the reaction under strictly anhydrous conditions may fail to produce the desired product.[11]
Q4: My boronic acid is unstable. What are the alternatives?
A4: If you suspect your boronic acid is degrading under the reaction conditions (protodeboronation), consider using more stable derivatives such as boronate esters (e.g., MIDA boronates, pinacol esters) or potassium trifluoroborate salts.[5][7][8] These reagents can release the boronic acid slowly into the reaction mixture, minimizing decomposition.[7]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~70-85 |
| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| 4 | Na₂CO₃ | DMF/H₂O | 80 | 1 | ~90-98 |
| 5 | TEA | DMF/H₂O | 80 | 1 | Low |
Note: Yields are representative and can vary significantly based on the specific bromothiophene, boronic acid, catalyst, and ligand used.[12][13][15]
Table 2: Common Catalyst/Ligand Systems and Typical Loadings
| Catalyst | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Typical Use Case |
| Pd(PPh₃)₄ | - | 1-5 | - | General purpose, readily available. |
| Pd(OAc)₂ | PPh₃ | 1-3 | 2-6 | In-situ generation of active catalyst. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | 2-4 | For less reactive aryl chlorides and bromides.[9] |
| Pd(dppf)Cl₂ | - | 1-3 | - | Effective for a range of substrates. |
| XPhos Pd G3 | - | 0.5-2 | - | Highly active pre-catalyst for challenging couplings.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromothiophene
This protocol provides a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromothiophene. The following information addresses common side reactions and other issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why can't 3-bromothiophene be synthesized by direct bromination of thiophene?
A1: Direct bromination of thiophene is highly regioselective for the more reactive α-positions (2- and 5-positions).[1] This leads to the formation of 2-bromothiophene and 2,5-dibromothiophene as the major products. To obtain the 3-bromo isomer, a multi-step approach is necessary.[1][2]
Q2: What is the most common and reliable method for synthesizing 3-bromothiophene?
A2: The most widely adopted method involves a two-step process:
-
Exhaustive Bromination: Thiophene is treated with an excess of bromine to produce 2,3,5-tribromothiophene.[1]
-
Selective Reductive Debromination: The 2,3,5-tribromothiophene is then treated with a reducing agent, such as zinc dust in acetic acid, to selectively remove the bromine atoms at the α-positions (2 and 5), yielding 3-bromothiophene.[1][3]
Q3: What are the primary side products to expect in the synthesis of 3-bromothiophene?
A3: The main side products include:
-
2-Bromothiophene: This can be present as an impurity if the initial bromination is not exhaustive or if separation during purification is incomplete.[4]
-
Thiophene: This can form from over-reduction during the debromination step or from the debromination of 3-bromothiophene in subsequent reactions, particularly during the formation of organometallic intermediates.[5]
-
Dibromothiophenes: Incomplete reduction of 2,3,5-tribromothiophene can result in various dibromothiophene isomers.
-
2,3,5-Tribromothiophene: Unreacted starting material from the reduction step may be present.
Q4: How can I minimize the formation of 2-bromothiophene impurity?
A4: To minimize the formation of 2-bromothiophene, ensure the exhaustive bromination of thiophene to 2,3,5-tribromothiophene in the first step. Using an excess of bromine and allowing for sufficient reaction time and appropriate temperatures are crucial.[1] Efficient fractional distillation is also key to separating 3-bromothiophene from any trace amounts of the lower-boiling 2-bromothiophene.[4]
Troubleshooting Guides
Issue 1: Low Yield of 3-Bromothiophene
| Potential Cause | Troubleshooting Action |
| Incomplete initial bromination | Ensure an excess of bromine is used and that the reaction goes to completion. Monitor by GC or TLC. |
| Inefficient reduction | Ensure the zinc dust is active and used in sufficient molar excess. Maintain a consistent reflux during the reaction.[1][3] |
| Over-reduction to thiophene | Carefully control the reaction time and temperature during the reduction step. |
| Loss during workup and purification | Ensure proper phase separation and use an efficient distillation column for purification.[4] |
Issue 2: Presence of Thiophene as a Major Byproduct
| Potential Cause | Troubleshooting Action |
| Over-zealous reduction | Reduce the reaction time or the amount of reducing agent in the debromination step. |
| Debromination during subsequent reactions (e.g., Grignard formation) | Use anhydrous conditions and control the temperature. For lithium-halogen exchange, perform the reaction at low temperatures (e.g., -78 °C).[5] |
Issue 3: Contamination with 2-Bromothiophene in the Final Product
| Potential Cause | Troubleshooting Action |
| Incomplete bromination to 2,3,5-tribromothiophene | Increase the amount of bromine and/or the reaction time in the first step.[1] |
| Inefficient purification | Use a high-efficiency fractional distillation column. The boiling points of 2-bromothiophene and 3-bromothiophene are close, making separation challenging.[4] |
Data Presentation
Table 1: Summary of Quantitative Data for the Two-Step Synthesis of 3-Bromothiophene [1]
| Parameter | Step 1: 2,3,5-Tribromothiophene Synthesis | Step 2: 3-Bromothiophene Synthesis |
| Starting Material | Thiophene | 2,3,5-Tribromothiophene |
| Key Reagents | Bromine, Chloroform, Sodium Hydroxide, Potassium Hydroxide, Ethanol | Zinc dust, Acetic Acid, Sodium Carbonate |
| Typical Yield | 75-85% | 80-92%[4] |
| Boiling Point of Product | 123-124 °C (9 mm Hg) | 159-161 °C |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Tribromothiophene[1]
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.
-
Cool the flask in a cold-water bath.
-
Over 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Direct the evolved hydrogen bromide gas to a scrubbing system.
-
Allow the reaction mixture to stand overnight at room temperature.
-
The next day, heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
After reflux, pour the mixture into water.
-
Separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg).
Protocol 2: Synthesis of 3-Bromothiophene[1]
-
To a three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.
-
Heat the mixture to reflux with continuous stirring.
-
Once refluxing, remove the heating mantle.
-
Add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux (approximately 70 minutes).
-
After the addition is complete, reapply heat and reflux for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the product with water until no more organic material is collected.
-
Separate the heavier organic layer from the distillate.
-
Wash the organic layer successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride and purify by fractional distillation.
Mandatory Visualization
Caption: Reaction pathway for the two-step synthesis of 3-bromothiophene.
Caption: Troubleshooting workflow for the synthesis of 3-bromothiophene.
References
Technical Support Center: Purification of 3-Bromothiophene-2-carboxamide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Bromothiophene-2-carboxamide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include:
-
Isomeric impurities: 2-Bromothiophene-2-carboxamide or other positional isomers may be present, arising from the bromination of the thiophene ring.[1][2]
-
Unreacted starting materials: Depending on the synthetic route, this could include 3-Bromothiophene-2-carboxylic acid or 3-Bromothiophene-2-carboxaldehyde.
-
Reagents from the synthesis: For example, coupling agents or catalysts used in the amidation step.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: What is the solubility of this compound?
A3: this compound is reported to be insoluble in water.[3][4] Its solubility in organic solvents will vary, which is a key consideration for choosing an appropriate purification method. It is slightly soluble in chloroform and methanol.[5]
Troubleshooting Guide
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and try to redissolve it before cooling again.
-
Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.[6]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
-
Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.
Q5: The purity of my this compound did not improve after recrystallization. What went wrong?
A5: This can happen for a few reasons:
-
Inappropriate solvent choice: The impurity may have similar solubility to your product in the chosen solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Insufficient cooling: Ensure the solution is cooled sufficiently to maximize the recovery of the pure product.
-
Co-precipitation: The impurity may be co-precipitating with your product. A change in solvent system might be necessary.
Column Chromatography Issues
Q6: I am seeing poor separation of my compound from an impurity during column chromatography. How can I improve this?
A6: To improve separation (resolution) in column chromatography:
-
Optimize the eluent system: A common issue is an eluent that is too polar, causing all compounds to move too quickly down the column. Try a less polar solvent system. You can use thin-layer chromatography (TLC) to test different solvent mixtures beforehand.
-
Use a longer column: A longer column provides more surface area for the separation to occur.
-
Apply the sample in a concentrated band: The initial sample band should be as narrow as possible. Dissolve your crude product in a minimal amount of the eluent or a low-boiling point solvent, and apply it carefully to the top of the column.
-
Ensure proper column packing: An improperly packed column with cracks or channels will lead to poor separation.
Q7: My compound is not eluting from the column. What should I do?
A7: If your compound is stuck on the column, the eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Application Notes |
| Ethanol/Water | A good starting point for polar compounds. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to clarify the solution before cooling.[7] |
| n-Hexane/Ethyl Acetate | Suitable for compounds with intermediate polarity. Dissolve in hot ethyl acetate and add n-hexane.[6] |
| n-Hexane/Acetone | Another option for compounds of intermediate polarity.[6] |
| Toluene | Can be effective for less polar compounds. |
Table 2: Recommended Eluent Systems for Silica Gel Column Chromatography
| Eluent System (v/v) | Application Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | A versatile system for many organic compounds. Start with a higher ratio of hexane and gradually increase the ethyl acetate content. |
| Dichloromethane (DCM) / Hexane (e.g., 1:1) | Useful for separating less polar compounds.[8] |
| Dichloromethane (DCM) / Methanol (e.g., 99:1) | For more polar compounds that do not move with less polar eluents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If necessary, add more solvent dropwise until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (a low-polarity mixture, e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for when a compound "oils out" during recrystallization.
References
- 1. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 3. This compound | 78031-18-2 [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Mitigating Debromination in Thiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Unwanted debromination is a common and often frustrating side reaction encountered during the cross-coupling of brominated thiophenes. This process, also known as hydrodehalogenation, leads to the formation of undesired byproducts, reduces the yield of the target molecule, and complicates purification. This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you successfully minimize C-Br bond cleavage in your thiophene coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of thiophene coupling reactions?
A1: Debromination is a side reaction where a bromine atom on the thiophene ring is replaced by a hydrogen atom.[1] This leads to the formation of byproducts such as mono-brominated thiophenes (from di-bromo precursors) or thiophene itself, ultimately lowering the yield of the desired coupled product.[1][2]
Q2: What is the primary cause of debromination in palladium-catalyzed reactions?
A2: The principal cause of debromination, or hydrodehalogenation, in palladium-catalyzed coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can enter a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond, instead of the desired C-C bond formation.[1]
Q3: Where does the hydride that forms the Pd-H species come from?
A3: The hydride source can be traced to several components of the reaction mixture. Common sources include the base, the solvent (especially from protic impurities like water or alcohols), or other reagents and additives.[1]
Q4: Which common coupling reactions are most susceptible to this side reaction?
A4: Debromination is a known issue across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings.[1][2] It is also a significant side reaction during the formation of reactive organometallic intermediates, such as in Grignard reagent formation or lithium-halogen exchange.[2]
Q5: How does the choice of base affect debromination?
A5: The choice of base is critical. Stronger, more aggressive bases can promote the formation of Pd-H species and accelerate debromination.[1] Milder inorganic bases are often preferred. For instance, in Suzuki couplings, while a base is necessary for the transmetalation step, an overly strong base can be detrimental.
Q6: Can the choice of ligand help minimize debromination?
A6: Yes, the ligand plays a crucial role. Using electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands, can promote the desired reductive elimination step of the catalytic cycle.[2] This acceleration of the productive pathway can outcompete the undesired debromination side reaction.[2]
Q7: Why is it critical to use anhydrous and degassed reagents and solvents?
A7: Protic impurities like water or alcohols are potential hydride sources for the formation of Pd-H species.[1] Oxygen can lead to the decomposition of the active Pd(0) catalyst.[3] Therefore, using anhydrous, degassed solvents and high-purity reagents is essential to minimize these competing pathways and maintain catalyst activity.[1][4]
Troubleshooting Guide: Debromination in Thiophene Coupling
Primary Symptom: Your reaction yields a significant amount of debrominated byproduct (e.g., 3-bromothiophene from 3,4-dibromothiophene, or thiophene) and a low yield of the desired cross-coupled product, often resulting in a complex mixture that is difficult to purify.[1]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving debromination issues in your palladium-catalyzed cross-coupling reactions.
Caption: A systematic workflow for troubleshooting debromination.
Specific Scenarios and Solutions
Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
-
Question: Are you using a strong base like an alkoxide (e.g., NaOtBu)?
-
Analysis: Strong bases can act as a hydride source, leading to the formation of Pd-H species.
-
Solution: Switch to a milder inorganic base. Screen bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally less prone to causing hydrodehalogenation.[1]
-
-
Question: Is your reaction running at a high temperature?
-
Analysis: High temperatures can significantly accelerate the rate of debromination.[1]
-
Solution: Lower the reaction temperature. Attempt the reaction at a reduced temperature (e.g., starting at 40-60 °C) and monitor the progress. While this may slow down the desired reaction, it often suppresses the side reaction to a greater extent.[1]
-
-
Question: What type of ligand are you using?
-
Analysis: The ligand influences the stability and reactivity of the palladium center. Less effective ligands might not promote reductive elimination efficiently, allowing the debromination pathway to compete.
-
Solution: Screen a panel of ligands. Focus on electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands like tBuXPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands are known to promote efficient reductive elimination.[2]
-
-
Question: How rigorously did you prepare your reagents and solvent?
-
Analysis: Trace amounts of water, alcohols, or other protic impurities can serve as a hydride source.[1] Dissolved oxygen can degrade the catalyst.
-
Solution: Use high-purity, anhydrous, and properly degassed solvents. Ensure all reagents are dried and handled under an inert atmosphere (e.g., Argon or Nitrogen). Techniques like freeze-pump-thaw for degassing the solvent are highly recommended.[3]
-
Scenario 2: Debromination during formation of Organometallic Intermediates (Lithiation or Grignard)
-
Question: Are you observing the formation of thiophene as a major byproduct?
-
Analysis: This indicates that the highly basic organometallic intermediate (e.g., 3-thienyllithium) is being quenched by a proton source.[2] This can be trace water in the solvent or glassware.[2]
-
Solution: Rigorously dry all glassware (oven-dried >120 °C) and use freshly distilled anhydrous solvents (e.g., THF, Et₂O).[2] Maintain a strict inert atmosphere throughout the process.
-
-
Question: When performing a lithium-halogen exchange on 3-bromothiophene, what stoichiometry of t-BuLi are you using?
-
Analysis: Using only one equivalent of t-BuLi generates t-BuBr as a byproduct, which can interfere with subsequent reactions.
-
Solution: Use two equivalents of t-BuLi. The first equivalent performs the desired lithium-halogen exchange, while the second equivalent reacts with the generated t-BuBr to form isobutylene and LiBr, which are less reactive byproducts.[2]
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters and their recommended adjustments to minimize debromination in Pd-catalyzed thiophene couplings.
| Parameter | Common Condition Prone to Debromination | Recommended Condition to Minimize Debromination | Rationale |
| Base | Strong organic bases (e.g., NaOtBu, KHMDS) | Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the likelihood of base-mediated Pd-H formation.[1] |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., tBuXPhos, SPhos, RuPhos) or NHCs | Promotes faster reductive elimination, outcompeting the debromination pathway.[2] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 40-80 °C) | The activation energy for debromination is often lower, so reducing temperature disfavors it.[1] |
| Solvent | Protic or non-anhydrous solvents | Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, THF) | Minimizes the presence of hydride sources (water, alcohols) and prevents catalyst degradation.[1][4] |
| Water Content | Excessive water in Suzuki reactions | Minimal water (e.g., 8:1 Dioxane:H₂O or less) | While some water is needed for Suzuki couplings, excess can promote dehalogenation.[4] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromothiophene
This protocol is designed to minimize debromination by using a mild base, an effective ligand, and controlled temperature.
-
Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%)).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 3-bromothiophene (1.0 equivalent) followed by anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Lithium-Halogen Exchange of 3-Bromothiophene
This protocol is designed to generate 3-thienyllithium with minimal protonolysis by using a second equivalent of t-BuLi to scavenge the t-BuBr byproduct.[2]
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Initial Cooling: Dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of t-BuLi: Slowly add t-butyllithium (2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr.[2]
-
Subsequent Reaction: The resulting solution of 3-thienyllithium is now ready for reaction with a suitable electrophile at low temperature.
Mechanistic Visualization
Catalytic Cycles: Desired Coupling vs. Undesired Debromination
The diagram below illustrates the main palladium catalytic cycle for a generic cross-coupling reaction and the competing hydrodehalogenation (debromination) pathway that becomes significant when Pd-H species are present.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
References
Technical Support Center: Improving the Solubility of Thiophene Derivatives for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thiophene derivatives in biological assays. Poor aqueous solubility is a common issue for these heterocyclic compounds, which can lead to inaccurate data and hinder research progress.[1][2][3] This guide provides practical troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are many thiophene derivatives poorly soluble in aqueous solutions for biological assays?
A: Thiophene is a heterocyclic aromatic compound that is insoluble in water and generally soluble in organic solvents like ethanol and ether.[1][4] Its derivatives often retain this hydrophobic character. The structure of the thiophene ring and its substituents can lead to high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and strong crystal lattice energy, both of which contribute to poor aqueous solubility.[3][5] This is a significant challenge, as over 40% of new chemical entities are poorly soluble, which can limit their bioavailability and effectiveness in assays.[6][7]
Q2: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic compounds, its concentration in the final cell culture medium should be kept to a minimum to avoid cellular toxicity.[8][9] A final concentration of 0.5% or less is generally recommended for most cell lines.[10] However, the sensitivity can vary between cell types, so it is best practice to run a vehicle control experiment to determine the tolerance of your specific cell line.
Q3: Besides DMSO, what other organic co-solvents can be used?
A: Several other water-miscible organic solvents can be used as co-solvents to improve the solubility of hydrophobic compounds.[11] Commonly used alternatives include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[12][] The choice of co-solvent depends on the specific thiophene derivative and the tolerance of the biological system. It is crucial to test for solvent toxicity in your specific assay.[14]
Q4: What are the primary strategies for enhancing the solubility of poorly soluble compounds like thiophene derivatives?
A: The main strategies involve either physical or chemical modifications. Key techniques include:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to increase the solubility of a non-polar drug.[7][14][15]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[6][][16]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[17][18][19][20]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][7][21]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance solubility and dissolution.[15]
Section 2: Troubleshooting Guide
This guide addresses common precipitation issues observed during experiments.
Issue 1: Compound precipitates immediately upon addition to aqueous buffer or cell culture media.
This is a frequent problem often referred to as "crashing out," which occurs when a compound in a high-concentration organic stock solution is rapidly diluted into an aqueous environment where it is not soluble.[17]
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.[10] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.[17] |
| Concentration Exceeds Solubility | The final concentration of the compound is above its maximum solubility limit in the aqueous medium.[10] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[17] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[17] | Always pre-warm your buffers and cell culture media to the experimental temperature (e.g., 37°C for most cell-based assays) before adding the compound.[10] |
| High Final Solvent Concentration | While DMSO helps initial dissolution, a high final concentration can be toxic and may not prevent precipitation upon significant dilution.[17] | Ensure the final DMSO or other co-solvent concentration is within a non-toxic range (typically ≤0.5%).[10] |
Issue 2: Compound precipitates over time in the incubator.
Delayed precipitation can occur due to changes in the media environment during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | A shift in temperature from room temperature to 37°C can affect the thermodynamic stability of the dissolved compound.[10][22] | Pre-warm all solutions to 37°C before mixing. Ensure the incubator provides a stable temperature.[10] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[10] | Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., with HEPES). Monitor the pH and consider changing the media more frequently.[10] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to precipitation.[10][22] | Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to see if media components are the cause.[10] |
| Evaporation | Water loss from the culture vessel can increase the concentration of the compound and other solutes, leading to precipitation.[22][23] | Use humidified incubators and ensure culture plates are properly sealed or covered to minimize evaporation.[23] |
Issue 3: Inconsistent results or low potency in the biological assay.
Poor solubility can lead to a lower-than-expected effective concentration of your compound, causing variability in your results.
| Potential Cause | Explanation | Recommended Solution |
| Micro-precipitation | The compound may be forming very fine precipitates that are not easily visible, but which reduce the concentration of the soluble, active compound. | Before adding to your assay, centrifuge the final diluted solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant. Visually inspect a sample under a microscope.[10] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and microplates, reducing the available concentration. | Use low-adhesion plastics. Including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) or a protein like BSA can help prevent adsorption. |
| Incorrect Stock Preparation | The compound may not be fully dissolved in the initial stock solution. | Ensure the compound is completely dissolved in the stock solvent. Use gentle warming or brief sonication if necessary. Always visually inspect the stock solution for any particulate matter before use. |
Section 3: Key Solubility Enhancement Techniques & Protocols
Co-Solvency
Co-solvents work by reducing the polarity of the aqueous solvent, which helps to solubilize non-polar or hydrophobic drugs.[15] This is one of the simplest and most common methods used in early-stage research.[7][14]
Quantitative Data: Representative Solubility of a Thiophene Derivative
| Co-Solvent System (in PBS pH 7.4) | Representative Solubility (µg/mL) | Fold Increase (vs. PBS) |
| PBS alone | 0.5 | 1x |
| 1% DMSO in PBS | 25 | 50x |
| 5% DMSO in PBS | 150 | 300x |
| 5% PEG 400 in PBS | 90 | 180x |
| 10% Ethanol in PBS | 110 | 220x |
| Note: This data is illustrative. Actual solubility will vary based on the specific thiophene derivative. |
Experimental Protocol: Preparing a Compound Solution Using a Co-Solvent
-
Prepare a High-Concentration Stock: Dissolve the thiophene derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If needed, brief sonication or gentle warming (to 37°C) can be applied.[17]
-
Pre-warm Aqueous Solution: Warm your assay buffer or cell culture medium to the required experimental temperature (e.g., 37°C).[10] This prevents precipitation due to temperature changes.
-
Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration. Crucially, ensure the final percentage of DMSO remains within the acceptable range for your assay (e.g., ≤0.5%).[10]
-
Perform Serial Dilution (Recommended):
-
Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed aqueous solution.
-
Vortex gently.
-
Add this intermediate dilution to the final volume of the aqueous solution.
-
-
Direct Dilution (If Serial is Not Feasible): While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the stock solution dropwise. This rapid mixing helps to avoid localized high concentrations that can cause precipitation.[17]
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If possible, check under a microscope.
pH Adjustment
For thiophene derivatives with ionizable functional groups (acidic or basic), solubility is highly dependent on pH. By adjusting the pH, the compound can be converted into its more soluble ionized (salt) form.[6][]
Quantitative Data: pH-Dependent Solubility of an Acidic Thiophene Derivative (pKa = 4.5)
| Solution pH | % Ionized | Representative Solubility (µg/mL) |
| 3.5 | 9% | 2 |
| 4.5 (pKa) | 50% | 15 |
| 5.5 | 91% | 120 |
| 6.5 | 99% | >500 |
| 7.4 | >99.9% | >1000 |
| Note: This data is illustrative. The pKa and solubility profile are unique to each compound. |
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
-
Add Excess Compound: Add an excess amount of the solid thiophene derivative to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate Solid and Liquid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent in which the compound is highly soluble.
-
Quantify Concentration: Measure the concentration of the dissolved compound using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Plot Data: Plot the measured solubility (y-axis) against the buffer pH (x-axis) to determine the solubility profile.
Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes with hydrophobic molecules, effectively creating a water-soluble "package" for the drug.[18][19] This can dramatically increase aqueous solubility without using organic solvents.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations.[18][24]
Quantitative Data: Effect of HP-β-CD on Thiophene Derivative Solubility
| HP-β-CD Concentration (% w/v) | Representative Solubility (µg/mL) | Fold Increase |
| 0% (Control) | 0.5 | 1x |
| 1% | 50 | 100x |
| 5% | 350 | 700x |
| 10% | 800 | 1600x |
| Note: This data is illustrative and the efficiency of complexation depends on how well the drug "fits" into the cyclodextrin cavity. |
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of the solid thiophene derivative to each HP-β-CD solution.
-
Equilibrate: Stir or shake the mixtures vigorously at a constant temperature overnight to facilitate complex formation.[24]
-
Filter: Filter the suspensions through a 0.22 µm filter to remove any undissolved compound.[24]
-
Quantify Concentration: Measure the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC).
-
Determine Optimal Concentration: Plot the solubility against the HP-β-CD concentration to identify the optimal CD level for your desired drug concentration.
Section 4: Visual Guides
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins encapsulate hydrophobic drugs.
Impact of Solubility on a Biological Pathway
Caption: Poor solubility prevents target engagement in a cell.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. researchgate.net [researchgate.net]
- 9. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. [PDF] Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 23. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Stille Couplings of Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Stille couplings of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the Stille coupling of various heterocyclic compounds.
General Issues
Q1: My Stille coupling reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in Stille couplings of heterocyclic compounds can arise from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is critical. Standard catalysts may not be efficient for all heterocyclic substrates.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Quality of Reagents: The purity of the organostannane, heterocyclic halide, catalyst, and solvent is crucial. Impurities can poison the catalyst or lead to side reactions.
-
Atmosphere Control: Stille couplings are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensuring an inert atmosphere is essential.
-
Side Reactions: Competing reactions such as homocoupling of the organostannane or destannylation of the starting material can consume reactants and reduce the yield of the desired product.
Issues with Specific Heterocycles
Q2: I am observing low yields when coupling an electron-deficient pyridine derivative. How can I improve this?
A2: Electron-deficient pyridines can be challenging substrates due to their poor reactivity in the oxidative addition step. To improve yields, consider the following:
-
Ligand Selection: Employ electron-rich and bulky phosphine ligands, such as XPhos or SPhos. These ligands can promote the oxidative addition of the electron-poor aryl halide to the palladium center.
-
Additives: The addition of CuI can significantly accelerate the reaction rate.[1] CsF can also be beneficial by activating the organostannane reagent.
-
Higher Temperatures: Increasing the reaction temperature, often to 100 °C or higher, may be necessary to drive the reaction to completion. This may require using a higher-boiling solvent like DMF or dioxane.
Q3: My Stille coupling with an electron-rich furan is giving a complex mixture of byproducts. What is happening and how can I improve selectivity?
A3: Electron-rich heterocycles like furan can be prone to side reactions such as protodestannylation or polymerization under acidic conditions. To improve selectivity:
-
Control of Acidity: The reaction medium should be kept neutral or slightly basic to avoid protodestannylation of the furanostannane. The addition of a non-nucleophilic base like proton sponge can be beneficial.
-
Milder Conditions: Attempt the reaction at a lower temperature to minimize side reactions.
-
Ligand Choice: Using less bulky ligands might be advantageous in some cases to favor the desired coupling pathway.
Q4: I am struggling with the Stille coupling of an imidazole derivative. What are the key parameters to optimize?
A4: The success of Stille couplings with imidazoles often depends on the substitution pattern and the choice of catalyst system.
-
Protecting Groups: If the imidazole nitrogen is unprotected, it can coordinate to the palladium catalyst and inhibit its activity. Using a protecting group like a Boc group can circumvent this issue.
-
Catalyst and Ligand: For couplings at the C-5 position of imidazole, a combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich ligand such as XPhos can be effective.
-
Destannylation: Imidazole stannanes can be susceptible to destannylation. Using the organostannane reagent in a slight excess and adding it portion-wise can sometimes help to maintain its concentration throughout the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of Stille coupling reactions for different heterocyclic systems.
Table 1: Effect of Ligand and Additive on the Yield of 2-(Thiophen-2-yl)pyridine
| Entry | Palladium Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | None | Toluene | 110 | 45 |
| 2 | Pd₂(dba)₃ | PPh₃ | CuI (20 mol%) | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | None | Toluene | 110 | 78 |
| 4 | Pd₂(dba)₃ | XPhos | CuI (20 mol%) | Toluene | 110 | 95 |
This table illustrates the significant positive impact of the CuI additive and the use of a more electron-rich ligand (XPhos) on the yield of the coupling between 2-bromopyridine and 2-(tributylstannyl)thiophene.
Table 2: Optimization of Stille Coupling for an Electron-Deficient Pyridine
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | - | Dioxane | 80 | 20 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 65 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4 | Pd(OAc)₂ | XPhos | CsF | DMF | 100 | 92 |
This table demonstrates the importance of ligand choice, base, and solvent for the successful coupling of an electron-deficient pyridine derivative.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with a CuI Additive
This protocol provides a general guideline for performing a Stille coupling reaction using a copper(I) iodide co-catalyst, which is often beneficial for heterocyclic substrates.
Materials:
-
Heterocyclic halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Copper(I) iodide (CuI, 20 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the heterocyclic halide, palladium catalyst, ligand, and CuI.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF (1M) to remove tin byproducts.[2][3] Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Removal of Tin Byproducts using Potassium Fluoride (KF)
This protocol details a common and effective method for removing toxic tin byproducts from the reaction mixture.[2][3][4]
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the Celite® pad with the organic solvent.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
Visualizations
Troubleshooting Workflow for Low Yields in Stille Coupling
Caption: A logical workflow for troubleshooting low yields.
Key Parameters Influencing Stille Coupling of Heterocycles
Caption: Key factors affecting Stille coupling outcomes.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromothiophene-2-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 3-Bromothiophene-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The carboxamide at the 2-position is an electron-withdrawing group, which can deactivate the thiophene ring towards oxidative addition, a crucial step in many cross-coupling catalytic cycles. Additionally, 3-bromothiophenes are generally less reactive than their 2-bromo counterparts.[1][2] The amide functionality itself can also potentially coordinate to the metal catalyst, leading to catalyst inhibition or undesired side reactions.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The most commonly employed and suitable reactions are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Each of these reactions has been successfully applied to bromothiophene derivatives and offers a versatile platform for introducing carbon-carbon and carbon-nitrogen bonds.
Q3: How does the reactivity of this compound compare to other brominated thiophenes?
A3: Generally, 2-bromothiophenes are more reactive than 3-bromothiophenes in palladium-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nature of the carboxamide group at the 2-position of this compound can further modulate this reactivity, making the oxidative addition step potentially more challenging compared to unsubstituted 3-bromothiophene.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high purity and have been stored correctly. Consider using a more active pre-catalyst. The formation of palladium black can indicate catalyst decomposition. |
| Inefficient Oxidative Addition | Due to the electron-withdrawing carboxamide group, this step can be slow. Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos to accelerate the oxidative addition.[3] |
| Protodeboronation of Boronic Acid | Thiophene boronic acids can be unstable. Use the boronic acid as fresh as possible, or consider using a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and temperature where possible. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. A common system for bromothiophenes is K₃PO₄ in a dioxane/water mixture.[4] Ensure solvents are properly degassed to prevent catalyst deactivation.[3] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. |
Heck Reaction
Issue 2: Reaction is sluggish or does not proceed.
| Possible Cause | Suggested Solution |
| Low Catalyst Activity | For electron-deficient substrates like this compound, a highly active catalyst system is often required. Consider using a palladacycle catalyst or a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich ligand. |
| Inappropriate Base | The base plays a crucial role in the Heck reaction. Organic bases like triethylamine or inorganic bases such as K₂CO₃ are commonly used.[1] The choice may need to be optimized for this specific substrate. |
| High Reaction Temperature Leading to Decomposition | While Heck reactions often require elevated temperatures, excessive heat can lead to substrate or catalyst decomposition.[5] Monitor the reaction closely and optimize the temperature. |
| Steric Hindrance | The carboxamide group may sterically hinder the approach of the alkene. Ensure the chosen alkene is not overly bulky. |
Buchwald-Hartwig Amination
Issue 3: Amination fails or gives low yields.
| Possible Cause | Suggested Solution |
| Challenging Substrate | The amination of 3-bromothiophene can be difficult and may require specialized ligands or harsher conditions.[2] |
| Ligand Choice | The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or chelating phosphines (e.g., Xantphos) are often effective.[6][7][8] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are commonly used. However, the carboxamide group might not be stable to very strong bases. Consider screening weaker bases like Cs₂CO₃ or K₃PO₄.[7] |
| Catalyst Deactivation | The amine substrate or the amide product can coordinate to the palladium center and deactivate the catalyst.[9] Using bulky ligands can help mitigate this. |
Data Presentation: Catalyst Systems for Cross-Coupling of Bromothiophenes
The following tables provide a summary of catalyst systems and conditions that have been successfully used for the cross-coupling of various bromothiophene derivatives. These can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes
| Bromothiophene Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good[4] |
| 3-Bromothiophene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | ~80-90[1] |
| 4,5-dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 | 95 (mono-coupled)[10] |
Table 2: Heck Reaction of Bromothiophenes
| Bromothiophene Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3,4-dibromothiophene-2-carbaldehyde | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | (Expected)[11] |
| 3-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | DMF | 130 | Moderate[5] |
| 2-Bromothiophene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120-140 | (General)[1] |
Table 3: Buchwald-Hartwig Amination of Bromothiophenes
| Bromothiophene Substrate | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromothiophene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | (General)[1] |
| Deactivated Aminothiophenes | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High[8][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., P(o-tol)₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or NMP) and the alkene (e.g., styrene, 1.2 mmol) via syringe.[1]
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water to remove the base and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[1]
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General troubleshooting workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Managing reaction temperature for regioselective thiophene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for the regioselective functionalization of thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective functionalization of thiophene?
The main challenge is controlling the position of functionalization on the thiophene ring. The α-positions (C2 and C5) are generally more reactive towards electrophiles and lithiation than the β-positions (C3 and C4) due to the electronic nature of the sulfur atom. Achieving selective functionalization at a specific β-position, or differentiating between the two α-positions in a substituted thiophene, requires careful control of reaction conditions, with temperature being a critical parameter.[1]
Q2: How does reaction temperature influence the regioselectivity of thiophene functionalization?
Reaction temperature can have a significant impact on regioselectivity in several ways:
-
Thermodynamic vs. Kinetic Control: At low temperatures, kinetically favored products often form, which typically corresponds to functionalization at the most acidic or sterically accessible position (usually C2 or C5). At higher temperatures, thermodynamic products may be favored, which can sometimes lead to rearrangement or functionalization at other positions.
-
Halogen Dance Reactions: In base-mediated reactions of halogenated thiophenes, elevated temperatures can promote "halogen dance" – the migration of a halogen atom to a different position on the ring, leading to a loss of regioselectivity.[1][2]
-
Catalyst Activity and Selectivity: In transition-metal-catalyzed reactions, such as C-H activation or cross-coupling, temperature affects the catalyst's activity and the selectivity of C-H bond cleavage or oxidative addition. Higher temperatures can sometimes lead to a loss of selectivity.[1]
Q3: What is a "halogen dance" reaction and how can temperature be used to control it?
A halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[2] In thiophenes, this is often observed with bromo- and iodo-substituted derivatives under strongly basic conditions (e.g., using LDA).[1][2] Temperature is a key factor; higher temperatures can facilitate the halogen dance.[1] To suppress this unwanted side reaction and maintain regioselectivity, it is often necessary to conduct the reaction at low temperatures (e.g., -78 °C) and then carefully warm the reaction mixture. In some cases, allowing the reaction to warm to room temperature is necessary to drive the migration to the desired thermodynamic product.[2]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
You are observing a mixture of C2- and C5-arylated products, or arylation at an undesired position.
| Possible Cause | Suggested Solution |
| Inappropriate Reaction Temperature | Higher temperatures can sometimes decrease selectivity. Try lowering the reaction temperature. For some Pd-catalyzed C-H arylations of benzo[b]thiophenes, near room temperature (30 °C) has been shown to be effective.[3] Conversely, for C-3 arylation, temperatures of 130-140 °C may be required, as lower temperatures (e.g., 100 °C) can result in no reaction.[4] |
| Incorrect Ligand Choice | The ligand plays a crucial role in directing regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Bulkier ligands may favor arylation at the less sterically hindered position.[1] |
| Steric Hindrance | The steric bulk of either the thiophene substrate or the aryl halide can influence the site of arylation. Consider modifying the aryl halide with a bulky ortho-substituent to direct the reaction to the less sterically hindered position on the thiophene.[1] |
Problem 2: Isomeric Byproducts Observed in Base-Mediated Reactions (Suspected Halogen Dance)
You are obtaining a mixture of isomers, suggesting that the halogen substituent has migrated during the reaction.
| Possible Cause | Suggested Solution |
| Elevated Reaction Temperature | Higher temperatures facilitate the halogen dance.[1] Maintain a low temperature (e.g., -78 °C) during the initial deprotonation and subsequent electrophilic quench.[2] |
| Strongly Basic Conditions | Very strong bases like LDA can induce halogen migration.[1] Consider using a milder base. |
| Prolonged Reaction Time at Higher Temperatures | Allowing the reaction to stir for extended periods at room temperature or higher can promote the halogen dance.[2] Minimize the time the reaction is allowed to warm up, or quench at a lower temperature if the desired transformation is rapid. |
Problem 3: Low Yield or No Reaction in Lithiation of Bromothiophene
The desired lithiation and subsequent reaction with an electrophile are not proceeding efficiently.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | The 3-lithiothiophene intermediate can be unstable at higher temperatures. It is crucial to maintain the temperature at -78 °C during the lithium-halogen exchange and electrophilic quench to maximize selectivity and prevent decomposition.[5] |
| Incomplete Lithium-Halogen Exchange | The reaction time may be insufficient. Allow the reaction to stir for 30-60 minutes at -78 °C after the addition of the organolithium reagent to ensure complete exchange.[5] |
| Decomposition of Organolithium Reagent | The presence of moisture or oxygen will quench the organolithium reagent. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (Argon or Nitrogen).[5] |
Quantitative Data Summary
Table 1: Temperature Effects on Regioselectivity in Pd-Catalyzed C-H Activation
| Thiophene Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Position(s) Functionalized | Yield (%) | Reference |
| 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)₂ / TTBP·HBF₄ | K₂CO₃ | Toluene | 100 | C2 | N/A | [4] |
| 4-(6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 130-140 | C3 | Moderate | [4] |
| 4-(6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | No Reaction | 0 | [4] |
| Benzo[b]thiophene | Aryl Iodide | Pd(OAc)₂ | Ag₂O / NaOAc | Hexafluoro-2-propanol | 30 | C2 | High | [3] |
| Benzo[b]thiophene | Aryl Iodide | Various Pd catalysts | Various | Various | 100-150 | C2 | Various | [3] |
Table 2: Temperature and Time Parameters for Halogen Dance Reactions
| Starting Material | Base (equiv.) | Temperature (°C) | Time (h) | Major Lithiated Intermediate | Reference |
| 2-Bromo-5-hexylthiophene | LDA | -78 to RT | 15 | 3-Bromo-5-hexyl-2-lithiothiophene | [2] |
| 2,5-Dibromothiophene | LDA (1.1) | -78 | 1 | 2,5-Dibromo-3-lithiothiophene | [2] |
| 3-Bromothiophene | LDA (1.1) | -78 | 1 | 3-Bromo-2-lithiothiophene | [2] |
Experimental Protocols
Protocol 1: General Procedure for Lithiation of 3-Bromothiophene and Electrophilic Quench
This protocol details the formation of 3-lithiothiophene via lithium-halogen exchange, followed by quenching with an electrophile.
Materials:
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard Schlenk line glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Purge the flask with the inert gas for at least 15 minutes.
-
Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to equilibrate the temperature.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[5]
-
Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.[5]
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dibromothiophene
This protocol provides a starting point for the Suzuki coupling of a dibromothiophene and may require optimization.
Materials:
-
Dibromothiophene (e.g., 3,4-dibromothiophene) (1.0 eq)
-
Arylboronic acid (1.2 eq for mono-coupling)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0-3.0 eq)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a Schlenk flask, add the dibromothiophene, arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and cycle between vacuum and the inert gas three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Substituted Thiophene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges arising from steric hindrance in reactions involving substituted thiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by reaction type to help you quickly find solutions to specific experimental issues.
1. Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation, but yields can be significantly compromised by sterically demanding substrates.
Q1: My Suzuki-Miyaura coupling reaction with a di-ortho-substituted aryl halide and a substituted thiophene boronic acid is giving low to no yield. What are the first things I should check?
A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a common problem. The primary bottlenecks are often the oxidative addition and reductive elimination steps in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Switch to a catalyst system known for coupling hindered substrates.
-
Bulky, Electron-Rich Ligands: Use specialized biaryl phosphine ligands such as SPhos, BrettPhos, or BI-DIME.[2][3] For tetra-ortho-substituted biaryls, ligands like AntPhos have shown great success.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: Robust palladium complexes with NHC ligands featuring "flexible steric bulk" are highly efficient for coupling hindered substrates, sometimes even at room temperature.[5][6]
-
-
Base and Solvent: The choice of base and solvent is crucial. For hindered couplings, a common effective combination is a strong, non-nucleophilic base like t-BuOK in an aprotic polar solvent like dioxane.[5]
-
Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier. Reactions are often run at elevated temperatures (e.g., 100-110 °C).[4][7]
-
Reactivity of Halides: If possible, use a more reactive aryl halide. The typical reactivity order is I > OTf > Br > Cl.[8] Aryl chlorides are the most challenging and often require specialized catalyst systems.[8][9]
Q2: I'm attempting a Sonogashira coupling with a hindered bromothiophene, and I'm only recovering my starting material. What's going wrong?
A2: Failure in Sonogashira couplings with hindered substrates is often due to an inefficient oxidative addition step.[7]
Troubleshooting Steps:
-
Increase Temperature: Sonogashira couplings with aryl bromides are often limited by the oxidative addition rate. Increasing the temperature to 80-100 °C is a common strategy.[7]
-
Optimize Catalyst System:
-
Solvent and Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) is required.[10] Sometimes, using the amine as the solvent (or co-solvent) can be effective.[11] Ensure the base is dry and in sufficient excess.[10] For difficult couplings, polar aprotic solvents like DMF may be more effective than THF.[7]
-
Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can cause the undesirable Glaser homocoupling of the alkyne.[10]
Q3: In my Kumada coupling for synthesizing poly(3-alkylthiophenes) via the GRIM method, I'm getting low regioselectivity. How can I improve the Head-to-Tail (HT) content?
A3: The Grignard Metathesis (GRIM) method is designed to produce highly regioregular, head-to-tail coupled poly(3-alkylthiophenes).[12][13] Poor regioselectivity can often be traced to the reaction setup.
Troubleshooting Steps:
-
Stoichiometry of Grignard Reagent: Use exactly one equivalent of the Grignard reagent (e.g., n-butylmagnesium bromide) for the initial magnesium-halogen exchange (metathesis). This step generates a specific ratio of regioisomeric Grignard species (typically 85:15).[12][13]
-
Catalyst Choice: The high regioselectivity is imparted by the catalyst during polymerization. Ni(dppp)Cl₂ is a standard and effective catalyst for promoting the desired HT-coupling.[12][13]
-
Purity of Monomer: Ensure the 2,5-dibromo-3-alkylthiophene monomer is highly pure. Impurities can interfere with the polymerization.[13]
-
Avoid Hindered Grignard Reagents: Using overly hindered Grignard reagents for the metathesis step, such as tert-butylmagnesium chloride, can prevent the subsequent cross-coupling from occurring.[12]
Q4: I am performing a Buchwald-Hartwig amination with a sterically hindered primary amine and a bromothiophene, but the reaction is slow and gives a low yield. What should I do?
A4: The Buchwald-Hartwig amination's success with challenging substrates is highly dependent on the ligand. The development of sterically hindered phosphine ligands was a key breakthrough for this reaction.[14][15]
Troubleshooting Steps:
-
Use a "Second Generation" or "Third Generation" Ligand: The initial catalyst systems had limited scope.[14] Use bulky, electron-rich biarylphosphine ligands like BrettPhos, which are specifically designed for coupling hindered primary amines.[2]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active Pd(0) species in situ.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]
-
Solvent: Anhydrous toluene or dioxane are typical solvents for these reactions.[16]
Data Presentation: Catalyst Systems for Hindered Couplings
The following tables summarize effective catalyst systems and conditions for various sterically hindered thiophene cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Hindered Substrates
| Aryl Halide Substrate | Thiophene Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | 2-Thiopheneboronic acid | Pd(OAc)₂ (1 mol%) | AntPhos | K₃PO₄ | Toluene | 110 | 63 | [4] |
| 2,6-Dimethylphenyl bromide | 2-Thiopheneboronic acid | Acenaphthoimidazolylidene Pd Complex (0.05 mol%) | - | t-BuOK | Dioxane | 80 | >99 | [5] |
| PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | ~70 | [1] |
Table 2: Sonogashira Coupling of Hindered Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Notes | Reference |
| Generic electron-rich/hindered | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | >80 | Higher temperatures often needed to drive oxidative addition. | [7] |
| Generic Aryl Bromide | TMS-acetylene | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 80 | DIPEA in toluene is an effective alternative base/solvent system. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is adapted for challenging couplings using a robust Pd-NHC catalyst system.[5]
-
Reaction Setup: To a flame-dried sealed tube, add the aryl halide (1.0 mmol), the thiophene boronic acid (1.2 mmol), and the base (e.g., t-BuOK, 2.0 mmol).
-
Catalyst Addition: Add the acenaphthoimidazolylidene palladium catalyst (0.05 - 1.0 mol%).
-
Solvent Addition: Add anhydrous, degassed dioxane (3-5 mL).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: GRIM Polymerization for Regioregular Poly(3-alkylthiophene)
This protocol describes the synthesis of head-to-tail coupled poly(3-alkylthiophene).[12][13]
-
Monomer Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromo-3-alkylthiophene (1.0 equiv.) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C. Add n-butylmagnesium bromide (1.0 equiv.) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. This step forms the mixture of regioisomeric Grignard reagents.[13]
-
Polymerization: Add the Ni(dppp)Cl₂ catalyst (0.5 - 1.0 mol%) to the reaction mixture. Heat the solution to reflux and stir for 2 hours.
-
Quenching and Precipitation: Cool the reaction to room temperature and pour the viscous solution slowly into methanol to precipitate the polymer.[13]
-
Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the pure polymer fraction.
Visualizations: Workflows and Mechanisms
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle and Steric Hindrance
Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.
Diagram 3: Ligand Selection Guide for Hindered Thiophene Coupling
Caption: Decision guide for selecting appropriate ligands in hindered couplings.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Stability issues of 3-Bromothiophene-2-carboxamide under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromothiophene-2-carboxamide, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the carboxamide group to the corresponding carboxylic acid, 3-Bromothiophene-2-carboxylic acid.[1][2] This reaction is typically slow at room temperature but can be accelerated by heating and the use of strong acids.[1] Additionally, the thiophene ring itself can be susceptible to degradation, such as polymerization, under harsh acidic conditions.[3]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?
A2: The acid-catalyzed hydrolysis of an amide involves several key steps. First, the carbonyl oxygen of the carboxamide is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. A proton transfer from the oxygen to the nitrogen atom follows, making the amino group a better leaving group (ammonia). Finally, the tetrahedral intermediate collapses, reforming the carbonyl group and eliminating ammonia, which is protonated in the acidic medium to form an ammonium ion. The final product is 3-Bromothiophene-2-carboxylic acid.[1][2]
Q3: Are there any known side reactions involving the brominated thiophene ring under acidic conditions?
A3: Yes, brominated thiophenes can undergo side reactions in acidic media, although this is generally less of a concern than amide hydrolysis under typical experimental conditions. In the presence of strong oxidizing acids, oxidation of the thiophene ring can occur.[4] Furthermore, highly acidic conditions can sometimes lead to polymerization of the thiophene ring, resulting in the formation of insoluble tars.[3][5]
Troubleshooting Guide: Stability Issues in Experiments
This guide addresses common problems encountered when using this compound in acidic reaction media.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a more polar byproduct. | Hydrolysis of the carboxamide to 3-Bromothiophene-2-carboxylic acid. | - Minimize reaction time and temperature.- Use the weakest acid concentration that is effective for your transformation.- Consider using a protective group for the carboxamide if the desired reaction requires harsh acidic conditions.[6][7] |
| Formation of insoluble, dark-colored materials (tars). | Acid-catalyzed polymerization of the thiophene ring. | - Lower the reaction temperature.- Use a less concentrated acid solution.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. |
| Inconsistent reaction outcomes. | Variable rates of hydrolysis due to inconsistent acid concentration or temperature. | - Precisely control the temperature of the reaction mixture.- Standardize the source and concentration of the acid used.- Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time. |
Data Presentation: Expected Stability of this compound
| Acidic Condition | Temperature | Expected Rate of Hydrolysis | Potential for Ring Degradation |
| Dilute Aqueous Acid (e.g., 1M HCl) | Room Temperature | Slow | Low |
| Dilute Aqueous Acid (e.g., 1M HCl) | Elevated (e.g., 50-100 °C) | Moderate to Fast | Low to Moderate |
| Concentrated Mineral Acid (e.g., conc. H₂SO₄) | Room Temperature | Moderate | Moderate |
| Concentrated Mineral Acid (e.g., conc. H₂SO₄) | Elevated (e.g., 50-100 °C) | Fast | High |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol provides a general framework for determining the stability of this compound in a specific acidic medium.
Materials:
-
This compound
-
Acid of interest (e.g., HCl, H₂SO₄) at the desired concentration
-
An appropriate organic solvent (e.g., acetonitrile, dioxane) if needed for solubility
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of the Reaction Mixture:
-
Accurately weigh a known amount of this compound and the internal standard and dissolve them in a known volume of the acidic solution or a mixture of the acidic solution and an organic cosolvent.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant, controlled temperature (e.g., using a water bath or heating block).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution to neutralize the acid and stop the hydrolysis.
-
-
Analysis:
-
Analyze the quenched samples by HPLC.
-
Quantify the amount of remaining this compound and the formation of 3-Bromothiophene-2-carboxylic acid by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine the rate of degradation under the tested conditions.
-
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Protective Groups [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
Preventing homo-coupling in Suzuki reactions of aryl bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homo-coupling in Suzuki reactions of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a significant problem?
A1: Homo-coupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1][2] This is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product, and the resulting homo-coupled byproduct can be difficult to separate during purification.
Q2: What are the primary causes of boronic acid homo-coupling in Suzuki reactions?
A2: Homo-coupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homo-coupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homo-coupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[2][3]
-
Palladium(II)-Mediated Homo-coupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homo-coupled dimer and Pd(0).[3] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How does the choice of palladium source affect homo-coupling?
A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle.[1] Pd(II) sources like Pd(OAc)₂ or PdCl₂ can promote homo-coupling as they are reduced to Pd(0) by reacting with the boronic acid.[3]
Q4: What role do ligands play in minimizing homo-coupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. To minimize homo-coupling, it is advisable to use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1] The steric bulk of these ligands can hinder the formation of intermediates that lead to homo-coupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
Q5: How does the choice of base influence the formation of homo-coupling byproducts?
A5: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homo-coupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to very strong bases.[1]
Q6: What is the influence of solvents and temperature on homo-coupling?
A6: Solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and can be effective at minimizing homo-coupling. While water is often necessary to dissolve the base and boronate species, an excessive amount can sometimes promote homo-coupling. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can also help to suppress homo-coupling, as higher temperatures can accelerate side reactions.[1]
Troubleshooting Guide
Problem: Significant formation of homo-coupled byproduct
Initial Assessment:
Before modifying the reaction conditions, it's essential to identify the potential source of the problem. The following diagram outlines a logical workflow for diagnosing and addressing common causes of homo-coupling.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromothiophene and 3-Bromothiophene
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. Thiophene and its derivatives are key building blocks in a vast array of pharmaceuticals and functional materials. Understanding the nuanced reactivity of substituted thiophenes, such as 2-bromothiophene and 3-bromothiophene, is paramount for efficient synthetic planning and process optimization. This guide provides an objective comparison of the reactivity of these two isomers in several common and synthetically important transformations, supported by experimental data and detailed protocols.
Executive Summary
In general, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in the most common palladium-catalyzed cross-coupling reactions and in metal-halogen exchange reactions.[1] This difference is rooted in the electronic properties of the thiophene ring. The carbon at the 2-position (C2) is more electron-deficient than the carbon at the 3-position (C3), which facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the proton at C2 is significantly more acidic than the one at C3, which influences the kinetics and thermodynamics of metal-halogen exchange.[1]
While 2-bromothiophene's heightened reactivity can lead to higher yields and allow for milder reaction conditions, 3-bromothiophene remains an indispensable building block.[1] With the advent of modern, highly active catalyst systems, efficient transformations of 3-bromothiophene are readily achievable, enabling access to a diverse range of 3-substituted thiophene derivatives.[1]
Comparative Reactivity Data
The following tables summarize quantitative and qualitative data for several key synthetic transformations, offering a direct comparison of the performance of 2-bromothiophene and 3-bromothiophene.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Note: Yields are indicative and can vary based on specific reaction conditions and the nature of the coupling partners. While both isomers can provide high yields with modern catalysts, 2-bromothiophene is generally considered the more reactive substrate.[1][2]
Table 2: Stille Coupling with (Tributylstannyl)benzene
| Entry | Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1 | 2-Bromothiophene | 66[3] | 94[3] |
| 2 | 3-Bromothiophene | 57[3] | 90[3] |
Note: This data highlights that for heterocyclic bromides like bromothiophenes, the Stille coupling can be significantly higher yielding compared to the Suzuki coupling under the tested conditions.[3][4]
Table 3: Heck Reaction
Table 4: Buchwald-Hartwig Amination
Direct comparative yield data under identical conditions is limited. Generally, the amination of 3-bromothiophene is considered more challenging than that of 2-bromothiophene, potentially requiring more specialized ligands or more forcing conditions due to a slower rate of oxidative addition.[1]
Table 5: Lithiation and Metal-Halogen Exchange
| Property | 2-Bromothiophene | 3-Bromothiophene | Rationale |
| Relative Rate of Metal-Halogen Exchange | Faster | Slower | The formation of the 2-thienyllithium intermediate is thermodynamically favored and kinetically rapid at low temperatures.[1] |
| Acidity of Ring Protons | C5-H > C3-H > C4-H | C2-H > C5-H > C4-H | The C2 proton in thiophene is significantly more acidic than the C3 proton, making direct deprotonation at C2 highly favorable.[1][2] |
The formation of a Grignard reagent is also notably more difficult for 3-bromothiophene compared to its 2-isomer.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated.
References
A Comparative Guide to the Reactivity of 3-Bromothiophene-2-carboxamide and 3-Chlorothiophene-2-carboxamide in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-bromothiophene-2-carboxamide and 3-chlorothiophene-2-carboxamide as substrates in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex organic molecules in pharmaceutical and materials science research. The choice of the halogen atom on the thiophene ring significantly influences the reactivity of the substrate, impacting reaction conditions, catalyst selection, and overall efficiency of the synthetic route. This document summarizes the expected performance of these two compounds, supported by experimental data from closely related analogs and established principles of organic chemistry.
Executive Summary
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the reactivity of the aryl halide is a critical factor. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step, is more facile for bromides than for chlorides.
Therefore, This compound is expected to be significantly more reactive than 3-chlorothiophene-2-carboxamide . This higher reactivity generally translates to:
-
Milder reaction conditions (e.g., lower temperatures).
-
Lower catalyst loadings.
-
Shorter reaction times.
-
Higher yields of the desired coupled product.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following table presents experimental data for the Suzuki coupling of a close analog, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various arylboronic acids. This data serves as a valuable proxy for the expected reactivity of this compound. For 3-chlorothiophene-2-carboxamide, we anticipate that achieving similar yields would necessitate more forcing conditions, such as higher temperatures, increased catalyst loading, and the use of more specialized ligands.
| Entry | Arylboronic Acid/Ester | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 63 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 60 |
| 6 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
| 7 | Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 58 |
| 8 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 52 |
Note on 3-Chlorothiophene-2-carboxamide: Specific yield data for the Suzuki coupling of 3-chlorothiophene-2-carboxamide is not available in the reviewed literature. However, it is a well-established principle that aryl chlorides are less reactive than aryl bromides in Suzuki couplings. Therefore, under the same conditions as above, significantly lower to negligible yields would be expected for the chloro analog. To achieve comparable yields, optimization of the catalytic system (e.g., using more electron-rich and bulky phosphine ligands) and harsher reaction conditions would be necessary.
Experimental Protocols
Below are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol (for this compound)
This protocol is adapted from the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the flask. Then, add 10 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
This is a general protocol for the amination of aryl bromides.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Stille Coupling Protocol (General)
This is a general protocol for the Stille coupling of aryl bromides.
-
Reaction Setup: In a flame-dried flask under argon, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Reaction Execution: Heat the mixture to reflux (around 110 °C) for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 30 minutes, then filter the mixture through Celite. Separate the organic layer of the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Efficacy of different palladium catalysts for thiophene coupling
An Objective Comparison of Palladium Catalysts for Thiophene Coupling Reactions
Thiophene moieties are critical structural motifs in a vast array of pharmaceuticals, organic materials, and natural products. The construction of carbon-carbon bonds on the thiophene ring is a cornerstone of their synthesis, frequently accomplished via palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Stille, and Heck coupling reactions involving thiophene substrates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the specific coupling reaction, the nature of the thiophene substrate, and the coupling partner. Below is a summary of performance data for several widely used palladium catalysts in thiophene coupling reactions.
| Catalyst System | Coupling Reaction | Substrates | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | Stille | 3,4-Dibromothiophene + Organostannane | 2 - 5 | Toluene or DMF, 80-110 °C | Not specified, general protocol | [1] |
| Pd(PPh₃)₄ in PEG-400 | Stille | Aryl Bromides + Tetraphenyltin | Not specified | NaOAc, PEG-400, 100 °C | up to 97 | [2] |
| Pd₂(dba)₃ / Ligand | Stille | 3,4-Dibromothiophene + Organostannane | 2 - 4 | Toluene or DMF, 90-120 °C | Not specified, general protocol | [1] |
| Pd₂(dba)₃ + Bulky Phosphine Ligand (L1) | Suzuki-Miyaura | Thiophene Boronic Acid Ester + Aryl/Thienyl Halides | 0.1 | THF, Water, Base, 65 °C | 85 - 95 | [3] |
| Pd(OAc)₂ | Heck (Oxidative) | Benzo[b]thiophene 1,1-dioxide + Styrene | 5 | Ag Salt, PivOH, THF, 120 °C | Good to Excellent | [4] |
| Pd/C (3%) | Suzuki-Miyaura | Iodobenzene + Phenylboronic Acid | 3 | K₃PO₄, Water, 100 °C | 100 (in 10 min) | [5] |
| Pd/C (3%) | Heck | Aryl Halide + Olefin | 3 | K₃PO₄, Water, 100 °C | ~85-100 (Optimized) | [5] |
Key Observations:
-
Pd(PPh₃)₄ is a versatile and commonly used Pd(0) catalyst, particularly effective in Stille couplings.[1][2] However, it can be air-sensitive and may require higher temperatures and catalyst loadings compared to more modern systems.[6][7]
-
Pd(OAc)₂ and Pd₂(dba)₃ are often used as stable Pd(0) precursors that, when combined with phosphine ligands, form the active catalytic species in situ. The choice of ligand is crucial; bulky, electron-rich phosphines can significantly enhance catalytic activity, allowing for lower catalyst loading and shorter reaction times, as seen in Suzuki-Miyaura polycondensations.[3][7]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer significant advantages in terms of catalyst recovery and reuse, which is crucial for large-scale synthesis.[5][8] High yields can be achieved, although reaction conditions may need to be optimized for specific substrates.[5]
-
Palladacycles and preformed catalysts incorporating bulky ligands (e.g., Buchwald ligands) represent a significant advancement, often providing rapid catalyst activation and high turnover numbers.[9]
Experimental Workflows and Signaling Pathways
A generalized experimental workflow for a palladium-catalyzed thiophene coupling reaction is depicted below. This process highlights the critical steps from setup under an inert atmosphere to the final purification of the coupled product.
The catalytic cycle for these reactions is a well-established process involving oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organometallic reagent (in Stille or Suzuki) or migratory insertion of an olefin (in Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1]
Detailed Experimental Protocols
The following are representative protocols for Stille and Suzuki coupling reactions involving thiophene derivatives.
Protocol 1: Stille Coupling for Monosubstitution of 3,4-Dibromothiophene[1]
This protocol is optimized for the synthesis of a mono-substituted thiophene product.
Materials:
-
3,4-Dibromothiophene (1.0 equivalent)
-
Organostannane reagent (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and the palladium catalyst.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution (e.g., KF, if necessary to remove tin byproducts).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted thiophene.[1]
Protocol 2: Suzuki-Miyaura Coupling of a Thiophene Derivative[7][10]
This protocol is a general method for coupling an aryl halide with a boronic acid.
Materials:
-
Halogenated thiophene (e.g., 2-bromothiophene, 1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., PPh₃ or a bulky phosphine, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., Toluene/Water or THF/Water)
Procedure:
-
In a reaction vessel, combine the halogenated thiophene, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the target temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene Carboxamides Emerge as Potent Kinase Inhibitors, Outperforming Benzamide Analogs in Targeting Oncogenic Pathways
For Immediate Release
A growing body of evidence highlights the superior performance of thiophene carboxamide derivatives over their benzamide analogs in the inhibition of key protein kinases implicated in cancer. Recent studies focusing on the BRAF V600E oncogene, a critical driver in melanoma and other cancers, have identified N-(thiophen-2-yl) benzamide derivatives as potent inhibitors, demonstrating the significance of the thiophene moiety for enhanced biological activity.[1][2] This guide provides a comparative analysis of the biological activity of thiophene carboxamides and their benzamide counterparts, with a focus on BRAF V600E inhibition, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The MAPK/ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[3] The V600E mutation in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling through MEK and ERK, ultimately driving cancer cell growth.[2][4][5] Small molecule inhibitors targeting BRAF V600E have shown significant clinical benefit.[2]
Comparative Biological Activity: Thiophene Carboxamides vs. Benzamide Analogs
Structure-activity relationship (SAR) studies reveal that the replacement of a phenyl ring with a thiophene ring in carboxamide-based inhibitors can lead to a substantial increase in inhibitory potency against protein kinases. While direct comparative studies on BRAF V600E inhibitors with identical substitutions on the thiophene versus a benzene ring are not extensively published in a single report, the potent activity of the N-(thiophen-2-yl) benzamide series strongly suggests the favorable contribution of the thiophene scaffold.[2]
One clear example of the thiophene advantage comes from studies on c-Jun N-terminal kinase (JNK) inhibitors, where replacing the thiophene moiety with a phenyl ring resulted in a dramatic loss of activity. This highlights the critical role of the sulfur-containing heterocycle in binding to the kinase active site.
The following table summarizes the inhibitory activity of a series of N-(thiophen-2-yl) benzamide derivatives against the BRAF V600E kinase.[2] Data for direct benzamide analogs with identical substitution patterns are not available in the same study, underscoring a gap in the literature but also emphasizing the current focus on the more potent thiophene-based compounds.
| Compound ID | R1 Group | R2 Group | R3 Group | BRAF V600E IC50 (µM) |
| a1 | 4-Cl | H | CN | 2.01 |
| b40 | 4-Cl | H | CONH2 | Submicromolar |
| b47 | 2,4-diCl | H | CONH2 | Submicromolar |
Data extracted from Xie et al., Bioorg Med Chem Lett, 2013.[2]
Signaling Pathway and Experimental Workflow
The development of potent kinase inhibitors relies on robust and reproducible in vitro assays. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BRAF V600E inhibitors.
Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.
Caption: Workflow for in vitro BRAF V600E kinase inhibition assay.
Experimental Protocols
In Vitro BRAF V600E Kinase Assay (ELISA-based MEK Phosphorylation)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the BRAF V600E kinase by measuring the phosphorylation of its substrate, MEK1.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Recombinant inactive MEK1 protein (substrate)
-
96-well glutathione-coated or streptavidin-coated plates
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Test compounds (thiophene carboxamides and benzamide analogs) dissolved in DMSO
-
Primary antibody: Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with GST-MEK1 or biotinylated-MEK1 by incubating a solution of the substrate in the wells overnight at 4°C.
-
Wash the wells three times with wash buffer to remove unbound substrate.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
To each well, add the test compound dilution.
-
Add the BRAF V600E enzyme to each well (except for negative controls).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Detection:
-
Stop the kinase reaction by washing the wells three times with wash buffer.
-
Add the primary antibody (anti-phospho-MEK1/2) to each well and incubate at room temperature for 1-2 hours.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells five times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the color development by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This comprehensive guide underscores the potential of thiophene carboxamides as a promising scaffold for the development of potent and selective kinase inhibitors. Further research, including direct comparative studies with benzamide analogs, will be crucial for a deeper understanding of the structure-activity relationships and for optimizing the therapeutic potential of this important class of compounds.
References
- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Crystallographic Analysis of 3-Bromothiophene-2-carboxamide Derivatives: A Methodological Guide
The 3-bromothiophene-2-carboxamide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antibacterial properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide details the methodologies for synthesis, crystallization, and X-ray diffraction analysis, and provides a template for the comparative presentation of crystallographic data.
Comparative Crystallographic Data
A comparative analysis of the crystal structures of this compound derivatives would involve the systematic tabulation of key crystallographic parameters. This allows for the direct comparison of how different substitutions on the core scaffold affect the molecular geometry, intermolecular interactions, and crystal packing. Below is a template table populated with hypothetical data for two derivatives: the parent compound, this compound (Derivative A ), and an N-aryl substituted analogue, 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide (Derivative B ).
| Parameter | Derivative A: this compound | Derivative B: 3-bromo-N-(4-fluorophenyl)thiophene-2-carboxamide |
| Chemical Formula | C₅H₄BrNOS | C₁₁H₇BrFNOS |
| Molecular Weight | 206.06 g/mol | 300.15 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 8.521(2) Å, b = 6.824(1) Å, c = 12.453(3) Å, β = 108.21(1)° | a = 10.123(3) Å, b = 15.432(4) Å, c = 14.876(5) Å |
| Unit Cell Volume | 687.3(3) ų | 2321.5(1) ų |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Calculated Density | 1.992 g/cm³ | 1.715 g/cm³ |
| Absorption Coefficient | 6.54 mm⁻¹ | 4.32 mm⁻¹ |
| R-factor (final) | 0.035 | 0.042 |
| Key Torsion Angle (°) | C3-C2-C(O)-N: 175.2 | C3-C2-C(O)-N: 165.8 |
| Hydrogen Bonding | N-H···O (intermolecular) | N-H···O (intermolecular) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of crystallographic studies. The following sections outline the typical experimental workflow for the synthesis, crystallization, and X-ray analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the parent this compound and its N-substituted derivatives generally starts from 3-bromothiophene-2-carboxylic acid.
1. Synthesis of 3-Bromothiophene-2-carbonyl chloride:
-
3-Bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) for 2-4 hours.
-
The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
2. Synthesis of this compound (Derivative A):
-
The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an appropriate solvent (e.g., DCM or THF).
-
The solution is added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure amide.
3. Synthesis of N-Aryl-3-bromothiophene-2-carboxamides (e.g., Derivative B):
-
The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an inert solvent (e.g., DCM).
-
The solution is added dropwise to a solution of the desired aniline (e.g., 4-fluoroaniline) and a base (e.g., triethylamine or pyridine) in the same solvent at 0 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
X-ray Crystallography
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of DCM and hexane).
-
Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble solvent, is another common technique.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the atoms.
-
The structural model is refined using full-matrix least-squares methods against the experimental data.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final model is validated using crystallographic software to ensure its quality.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural analysis and potential application in drug design.
Hypothetical Signaling Pathway Inhibition
Given that thiophene carboxamide derivatives have shown potential as anticancer agents, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the EGFR-RAS-RAF-MEK-ERK pathway.
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 3-Bromothiophene-2-carboxamide
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-Bromothiophene-2-carboxamide is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high resolution and sensitivity for separating the main compound from its potential impurities. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and development.
Given the aromatic and moderately polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical approach. This guide will compare two common RP-HPLC strategies: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.
Performance Comparison of HPLC Methods
The choice between an isocratic and a gradient HPLC method depends on the specific analytical goal. An isocratic method, which uses a constant mobile phase composition, is often faster and simpler for routine analysis where the impurities are known and well-separated. In contrast, a gradient method, with its changing mobile phase composition, offers superior resolving power for complex samples containing a wider range of impurities with different polarities.
Below is a summary of hypothetical, yet representative, quantitative data for the analysis of this compound and its potential impurities using both isocratic and gradient RP-HPLC methods. Potential impurities could include the starting material, 3-bromothiophene-2-carboxylic acid, and byproducts such as dibrominated species.
| Method | Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Isocratic RP-HPLC | 3-Bromothiophene-2-carboxylic acid (Impurity A) | 2.8 | 1.1 | >4000 |
| This compound (API) | 4.5 | 1.2 | >5000 | |
| Dibromo-thiophene-carboxamide (Impurity B) | 6.2 | 1.1 | >4500 | |
| Gradient RP-HPLC | 3-Bromothiophene-2-carboxylic acid (Impurity A) | 5.4 | 1.0 | >8000 |
| This compound (API) | 10.2 | 1.1 | >10000 | |
| Dibromo-thiophene-carboxamide (Impurity B) | 15.8 | 1.0 | >9000 |
Detailed Experimental Protocols
Reproducible and reliable analytical data are contingent on meticulously documented experimental procedures. The following sections detail the methodologies for the compared HPLC methods.
Method 1: Isocratic Reversed-Phase HPLC (for Routine QC)
This method is designed for rapid and routine quality control analysis where the primary goal is to quantify the main peak and known impurities.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method 2: Gradient Reversed-Phase HPLC (for Impurity Profiling)
For a more comprehensive separation of a wider range of potential impurities with varying polarities, a gradient elution method is recommended.
-
Instrumentation:
-
HPLC System: A gradient-capable HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm (or DAD for peak purity analysis).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Follow the same sample preparation procedure as described for the isocratic method.
-
Visualizing the Analytical Workflow
To better understand the logical flow of the HPLC purity assessment process, the following diagrams illustrate the key steps involved.
Caption: Generalized workflow for HPLC purity analysis.
Caption: Decision tree for HPLC method selection.
A Comparative Guide to Suzuki and Stille Reactions for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, critical to the assembly of complex molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille reactions have become indispensable tools for this purpose. This guide offers an objective, data-driven comparison of these two seminal reactions to inform synthetic strategy and methodological choice.
At a Glance: Feature Comparison
The decision between employing the Suzuki or Stille coupling often hinges on factors such as reagent toxicity, reaction conditions, and functional group tolerance. The following table provides a high-level comparison of their key features.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[1][2] | High toxicity of organotin reagents, necessitating careful handling and disposal.[1][3][4] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition.[1] | Generally stable to air and moisture.[1][3][5][6] |
| Byproducts | Boron-based, often water-soluble and easily removed.[1][2] | Tin-based, which can be challenging to completely remove from the product.[1][5] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons.[1] | Excellent and very broad functional group tolerance.[1][5][7] |
| Reaction Conditions | Typically requires a base.[1][8][9] | Often proceeds under neutral conditions.[1] |
Performance Comparison: A Quantitative Look
The selection of a cross-coupling method is frequently guided by performance metrics under specific experimental conditions. The table below summarizes typical quantitative data for Suzuki and Stille reactions, offering a direct comparison of their performance.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 70-95%[2][10] | 75-95%[2][10] |
| Catalyst Loading | 1-5 mol% Pd[2] | 1-5 mol% Pd[2] |
| Reaction Temperature | 80-110 °C[2] | 60-100 °C[2] |
Catalytic Cycles and Experimental Workflow
The catalytic cycles for both the Suzuki and Stille couplings are initiated by the oxidative addition of an organic halide to a Pd(0) complex. The key difference lies in the transmetalation step, where the organoboron or organotin compound transfers its organic group to the palladium center.
A generalized experimental workflow highlights the key practical differences between the two methods, particularly in the setup and workup stages.
Detailed Experimental Protocols
Successful implementation and optimization of these coupling reactions require meticulous attention to experimental detail.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.[11]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
The flask is sealed with a septum, then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Add degassed toluene and degassed water via syringe.[11]
-
Reaction Execution: The flask is placed in a preheated oil bath at 100 °C and stirred vigorously for 2-24 hours. Reaction progress can be monitored by TLC or GC-MS.[11]
-
Work-up: After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[11]
-
Purification: The crude product is purified by flash column chromatography on silica gel.[11]
General Protocol for Stille Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with an organostannane.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and a stir bar.[7]
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Add the organostannane to the reaction mixture via syringe.[7]
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.[7]
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash. The organic layer is then dried and concentrated.[7]
-
Purification: The crude product is purified by column chromatography on silica gel.[7]
Conclusion and Outlook
Both the Suzuki and Stille reactions are powerful and versatile methods for C-C bond formation, each with a distinct set of advantages and disadvantages. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it highly suitable for applications in pharmaceutical and large-scale synthesis.[2][12]
However, the Stille coupling remains a valuable alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction or when steric hindrance poses a significant challenge.[1] Its exceptional functional group tolerance is a key advantage.[1][5][7] The primary considerations for the Stille coupling are the diligent handling of highly toxic organotin reagents and the implementation of effective purification strategies to eliminate tin residues.[1][5][6] Ultimately, the choice between these two powerful reactions will be dictated by the specific demands of the synthesis, including the nature of the substrates, required functional group compatibility, scalability, and safety protocols.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Novel Thiophene Derivatives Demonstrate Potent In Vitro Antiproliferative Activity: A Comparative Analysis
For Immediate Release
Recent research has unveiled a new wave of novel thiophene derivatives exhibiting significant in vitro antiproliferative activity against a range of human cancer cell lines. These findings, detailed in multiple peer-reviewed studies, highlight the potential of the thiophene scaffold in the development of next-generation anticancer agents. This guide provides a comparative overview of the performance of these new compounds, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising field.
Thiophene and its derivatives have long been a focus in medicinal chemistry due to their diverse biological activities.[1][2] The latest studies have synthesized and evaluated a variety of new thiophene-based compounds, demonstrating their efficacy in inhibiting the proliferation of cancer cells, in some cases surpassing the activity of established chemotherapy drugs.[3][4] The mechanisms of action are varied, with compounds reported to target key signaling pathways involved in cancer progression, including kinase inhibition, modulation of apoptotic pathways, and interference with microtubule assembly.[5][6][7]
Comparative Antiproliferative Activity
The in vitro cytotoxic effects of several novel thiophene derivatives have been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below for easy comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 8 | MCF-7 (Breast) | 4.132 ± 0.5 | Doxorubicin | - | [3] |
| HepG-2 (Liver) | 3.3 ± 0.90 | Doxorubicin | - | [3] | |
| Compound 5 | MCF-7 (Breast) | 7.301 ± 4.5 | Doxorubicin | - | [3] |
| HepG-2 (Liver) | 5.3 ± 1.6 | Doxorubicin | - | [3] | |
| Compound 1312 | SGC-7901 (Gastric) | 0.340 | 5-Fluorouracil (5-FU) | ~17 | [5] |
| HT-29 (Colon) | 0.360 | 5-Fluorouracil (5-FU) | ~13.68 | [5] | |
| EC-9706 (Esophageal) | 3.170 | 5-Fluorouracil (5-FU) | ~57.06 | [5] | |
| Compound 3b | HepG2 (Liver) | 3.105 | Doxorubicin | - | [7] |
| PC-3 (Prostate) | 2.15 | Doxorubicin | - | [7] | |
| Compound 4c | HepG2 (Liver) | 3.023 | Doxorubicin | - | [7] |
| PC-3 (Prostate) | 3.12 | Doxorubicin | - | [7] | |
| Compound 13 | MDA-MB-231 (Breast) | 34.04 | - | - | [8] |
| HT-29 (Colon) | 45.62 | - | - | [8] | |
| Compound 7 | MCF7 (Breast) | 9.70 | Doxorubicin | 32.00 | [4] |
| Compound 9 | MCF7 (Breast) | 9.55 | Doxorubicin | 32.00 | [4] |
| Compound 13 | MCF7 (Breast) | 9.39 | Doxorubicin | 32.00 | [4] |
Experimental Protocols
The antiproliferative activity of the thiophene derivatives was primarily assessed using cell viability assays such as the MTT and CCK-8 assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the novel thiophene derivatives or a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.[3][9]
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were then incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance data.[9]
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine the number of viable cells.
-
Cell Seeding: Similar to the MTT assay, cancer cell lines were seeded in 96-well plates and incubated for 24 hours.[5]
-
Compound Incubation: The cells were then treated with a range of concentrations of the thiophene derivatives and a reference drug like 5-FU for 24, 48, or 72 hours.[5]
-
CCK-8 Reagent Addition: Following the treatment period, CCK-8 solution was added to each well, and the plates were incubated for 1.5 hours.[5]
-
Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader.
-
Data Analysis: The inhibitory effect of the compounds on cell proliferation was determined, and IC50 values were calculated.[5]
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in the evaluation of these novel compounds, the following diagrams depict a general experimental workflow and a key signaling pathway targeted by some thiophene derivatives.
Caption: General experimental workflow for the synthesis and evaluation of novel thiophene derivatives.
Certain thiophene derivatives have been shown to inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor angiogenesis and cell survival.[7]
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by novel thiophene derivatives.
Conclusion
The collective evidence from recent studies strongly supports the continued exploration of thiophene derivatives as a promising class of antiproliferative agents. The potent activity and diverse mechanisms of action observed in vitro warrant further investigation, including in vivo studies, to fully assess their therapeutic potential in the fight against cancer. Researchers are encouraged to build upon these findings to design and synthesize even more effective and selective thiophene-based anticancer drugs.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Unlocking Potent Inhibition: A Comparative Guide to the Structure-Activity Relationship of Thiophene-Based Inhibitors
For researchers, scientists, and drug development professionals, the thiophene scaffold represents a privileged structure in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-based inhibitors targeting key proteins in cellular signaling pathways, including protein kinases and enzymes involved in inflammation. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate the rational design of next-generation therapeutic agents.
The inherent aromaticity and diverse substitution possibilities of the thiophene ring allow for fine-tuning of inhibitor potency and selectivity.[1] Its ability to act as a bioisosteric replacement for phenyl rings further enhances its utility in medicinal chemistry.[1] This guide delves into specific examples of thiophene-based inhibitors targeting c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase (COX)/Lipoxygenase (LOX) enzymes, highlighting the critical structural modifications that govern their inhibitory activity.
Comparative Analysis of Thiophene-Based Inhibitors
The following tables summarize the structure-activity relationship data for various thiophene derivatives, showcasing the impact of different substituents on their inhibitory potency against key biological targets.
Thiophene-3-Carboxamide Derivatives as JNK1 Inhibitors
The c-Jun N-terminal kinases (JNKs) are crucial mediators in stress-induced signaling pathways, making them attractive targets for therapeutic intervention in various diseases. The following data, derived from studies on thiophene-3-carboxamide derivatives, illustrates the SAR for JNK1 inhibition.[2]
| Compound | R1 | R2 | JNK1 IC50 (µM)[2] |
| 1 | Naphthalen-1-yl | H | 26.0 |
| 7 | Phenyl | H | 3.6 |
| 8 | Phenyl (no linker) | H | 5.9 |
| 18 | 2,3-dihydrobenzo[b][2][3]dioxin-6-yl | H | 2.7 |
| 19 | Benzo[d][2][4]dioxol-5-yl | H | 1.8 |
| 25 | 3,4-dimethoxyphenyl | H | 1.32 |
| 37 | 3-methoxyphenyl | H | 11.9 |
| 38 | 4-methoxyphenyl | H | 2.6 |
| 39 | 2-methoxyphenyl | H | 5.7 |
SAR Insights:
-
The replacement of a naphthalene ring (Compound 1 ) with a phenyl ring (Compound 7 ) significantly improves inhibitory activity.[2]
-
The presence of a one-carbon linker between the thiophene and the aryl group appears optimal, as direct attachment (Compound 8 ) or longer linkers reduce potency.[2]
-
Introducing hydrogen bond acceptors, such as methoxy and methylenedioxy groups on the phenyl ring (Compounds 18 , 19 , 25 , 38 , 39 ), generally leads to potent JNK1 inhibition.[2] In contrast, bulky polar groups like morpholine or piperazine result in poor activity.[2]
Thienopyrimidine and Thienopyrrole Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process in tumor growth and metastasis. Thiophene-based compounds have emerged as potent inhibitors of this receptor tyrosine kinase.
| Compound | Scaffold | R Group | VEGFR-2 IC50 (µM) | Reference |
| Thienopyrimidine A | Thieno[3,2-b]pyrimidine | Phenyl | 0.003 | [5] |
| Thienopyrimidine B | Thieno[3,2-b]pyrimidine | 2-Thiophene | 0.001 | [5] |
| 3b | Thieno[3,2-b]pyrrole | 4-chlorophenyl | 0.126 | [6] |
| 4c | Thieno[3,2-b]pyrrole | 2-chloro-5-methylphenyl | 0.075 | [6] |
SAR Insights:
-
For the thienopyrimidine scaffold, substitution at the 2-position with a thiophene ring (Thienopyrimidine B) results in slightly higher potency compared to a phenyl ring (Thienopyrimidine A).[5]
-
In the thienopyrrole series, aromatic substitutions on the phenyl group at the 2-position significantly influence activity, with the 2-chloro-5-methylphenyl derivative (4c ) being more potent than the 4-chlorophenyl derivative (3b ).[6]
Trisubstituted Thiophene Derivatives as Dual COX-2/5-LOX Inhibitors
Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory agents with an improved safety profile. The following data highlights the SAR of 2,3,4-trisubstituted thiophene derivatives.[7]
| Compound | R Group | COX-1 IC50 (µM)[7] | COX-2 IC50 (µM)[7] | 5-LOX IC50 (µM)[7] | COX-2 Selectivity Index |
| 5b | 2-morpholinoacetamide | 45.62 | 5.45 | 4.33 | 8.37 |
| 11b | 2-(4-methylpiperazin-1-yl)acetamide | >50 | 10.26 | 11.25 | >4.87 |
| 14c | 2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide | 42.15 | 7.82 | 9.84 | 5.39 |
| Celecoxib (Ref.) | - | 48.62 | 3.15 | - | 15.44 |
| NDGA (Ref.) | - | - | - | 2.46 | - |
SAR Insights:
-
The nature of the substituent at the 2-position of the thiophene ring is critical for both potency and selectivity.
-
The morpholinoacetamide derivative (5b ) exhibits the highest selectivity for COX-2 over COX-1 and also shows potent 5-LOX inhibition.[7]
-
Replacing the morpholine ring with a 4-methylpiperazine (11b ) or a 4-(pyridin-2-yl)piperazine (14c ) generally maintains good COX-2 inhibitory activity but with varying effects on COX-1 inhibition and 5-LOX activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to determine the inhibitory activities presented in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinases like JNK1 and VEGFR-2.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure :
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
The kinase, substrate, and test compound are pre-incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
Data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).
-
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.[7]
-
Enzyme Source : Ovine COX-1 and human recombinant COX-2.
-
Procedure :
-
The test compound is pre-incubated with the respective COX isoenzyme in a buffer solution containing a heme cofactor.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a set incubation period, the reaction is terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 values are calculated by comparing the PGE2 production in the presence of the inhibitor to the control.
-
In Vitro 5-LOX Inhibition Assay
This assay determines the inhibitory effect of compounds on the 5-lipoxygenase enzyme.[7]
-
Enzyme Source : Potato 5-LOX.
-
Procedure :
-
The enzyme is pre-incubated with the test compound in a buffer solution.
-
The reaction is started by adding the substrate, linoleic acid.
-
The formation of hydroperoxydienes is monitored by measuring the change in absorbance at 234 nm.
-
IC50 values are determined from the dose-response curves.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the broader biological context and the experimental process is facilitated by visual diagrams.
Caption: VEGFR-2 signaling pathway and the point of intervention for thiophene-based inhibitors.
Caption: A generalized experimental workflow for in vitro kinase inhibition assays.
This guide provides a foundational understanding of the structure-activity relationships of thiophene-based inhibitors. The presented data and protocols serve as a valuable resource for the design and development of novel therapeutic agents with improved potency and selectivity. Further exploration into the diverse chemical space of thiophene derivatives holds significant promise for future drug discovery efforts.
References
- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Thiophene Carboxamide Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of thiophene carboxamide-based drugs against established alternatives, supported by experimental data. The following sections detail the mechanisms of action, present quantitative comparisons, outline experimental protocols, and visualize key cellular pathways to aid in the validation and development of this promising class of therapeutic agents.
Introduction to Thiophene Carboxamides
Thiophene carboxamide derivatives have emerged as a versatile scaffold in drug discovery, demonstrating a wide range of pharmacological activities. Their unique structural and electronic properties make them attractive candidates for targeting various biological pathways implicated in diseases such as cancer. This guide focuses on validating the primary mechanisms of action attributed to this class of compounds, providing a comparative analysis with established drugs.
Mechanisms of Action and Comparative Performance
Thiophene carboxamides have been shown to exert their therapeutic effects through several distinct mechanisms. This section explores these mechanisms, presenting a quantitative comparison of their potency with relevant clinical alternatives.
VEGFR-2 Inhibition and Anti-Angiogenesis
A primary mechanism of action for several thiophene carboxamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By blocking this receptor, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Comparative Data: VEGFR-2 Inhibition
| Compound | Type | Target(s) | IC50 (nM) | Reference |
| Compound 14d (Thiophene Carboxamide) | Thiophene Carboxamide | VEGFR-2 | 191.1 | [1] |
| PAN-90806 (Thiophene Carboxamide) | Thiophene Carboxamide | VEGFR-2 | 11 | [3] |
| Compound 5 (Thiophene Carboxamide) | Thiophene Carboxamide | VEGFR-2 | 590 | [4] |
| Compound 21 (Thiophene Carboxamide) | Thiophene Carboxamide | VEGFR-2 | 1290 | [4] |
| Compound 3b (Fused Thiophene) | Fused Thiophene | VEGFR-2 | 126 | [5] |
| Compound 4c (Fused Thiophene) | Fused Thiophene | VEGFR-2 | 75 | [5] |
| Sorafenib | Multi-kinase Inhibitor | VEGFR-2, VEGFR-3, PDGFR-β, Raf-1, B-Raf | 90 | [2][6][7] |
| Sunitinib | Multi-kinase Inhibitor | VEGFR-1, VEGFR-2, PDGFR, c-KIT | 10 | [2] |
| Regorafenib | Multi-kinase Inhibitor | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-1 | 4.2 | [6] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by thiophene carboxamides.
Induction of Apoptosis
Several thiophene carboxamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the activation of caspases and the disruption of the mitochondrial membrane potential.
Comparative Data: Apoptosis Induction
| Compound | Cell Line | Assay | Result | Reference |
| Compound 4 (Thiophene Carboxamide) | MCF-7 | Annexin V/PI | 26.86% reduction in cell viability; 2.3-fold increase in early apoptosis | [8][9] |
| MB-D1, MB-D2, MB-D4 (Thiophene Carboxamides) | A575, MCF-7 | Caspase-3/7 Activation | Significant increase in caspase 3/7 activation | [10] |
| F8 (Thiophene Derivative) | CEM | Phosphatidylserine Externalization | Significant increase in apoptosis at 2.89 µM and 5.78 µM | [11] |
| Doxorubicin (Positive Control) | Various | Multiple | Potent inducer of apoptosis | [12] |
Signaling Pathway: Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by thiophene carboxamides.
Tubulin Polymerization Inhibition
Certain thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Comparative Data: Tubulin Polymerization Inhibition
| Compound | Type | Target | IC50 / EC50 | Reference |
| Compound 2b (Thiophene Carboxamide) | Thiophene Carboxamide | Tubulin Polymerization | IC50 = 5.46 µM (Hep3B cells) | [13] |
| Compound 2e (Thiophene Carboxamide) | Thiophene Carboxamide | Tubulin Polymerization | IC50 = 12.58 µM (Hep3B cells) | [13] |
| Compound 5 (Thiophene Carboxamide) | Thiophene Carboxamide | β-tubulin polymerization | 73% inhibition at IC50 | [4] |
| Compound 21 (Thiophene Carboxamide) | Thiophene Carboxamide | β-tubulin polymerization | 86% inhibition at IC50 | [4] |
| Combretastatin A-4 | Stilbenoid | Tubulin Polymerization | IC50 ≈ 2.1 µM | [14] |
| Paclitaxel | Taxane | Microtubule Stabilization | EC50 ≈ 11 - 23 µM | [14][15] |
| Colchicine | Alkaloid | Tubulin Polymerization | IC50 ≈ 2.68 µM | [14] |
| Vinblastine | Vinca Alkaloid | Tubulin Polymerization | IC50 ≈ 0.54 - 4.8 µM | [14] |
Workflow: Tubulin Polymerization and Inhibition
Caption: Dynamic equilibrium of microtubule polymerization and points of intervention.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Thiophene-2-carboxamides bearing aryl substituents have demonstrated potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways.[10] Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.
Comparative Data: PTP1B Inhibition
| Compound | Type | Target(s) | IC50 / Ki | Reference |
| Compound 5b (Thiophene-2-carboxamide) | Thiophene Carboxamide | PTP1B | IC50 = 5.25 µM | [16] |
| Compound 5c (Thiophene-2-carboxamide) | Thiophene Carboxamide | PTP1B | IC50 = 6.37 µM | [16] |
| Trodusquemine (MSI-1436) | Aminosterol | PTP1B | IC50: 0.6-1 µM | [17] |
| JTT-551 | Small Molecule | PTP1B, TCPTP | Ki: 0.22 µM (PTP1B) | [17] |
| Ertiprotafib | Small Molecule | PTP1B, IKK-β | IC50: 1.6-29 µM (PTP1B) | [17] |
| ABBV-CLS-484 | Small Molecule | PTP1B, PTPN2 | IC50: 2.5 nM (PTP1B) | [17] |
Signaling Pathway: PTP1B Inhibition
Caption: PTP1B-mediated negative regulation of insulin signaling and its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. Inhibition is measured as a reduction in substrate phosphorylation.
-
Procedure:
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Add the master mixture to the wells of a 96-well plate.
-
Add the thiophene carboxamide compound or control (e.g., Sorafenib) at various concentrations. Include a no-inhibitor control and a blank (no enzyme).
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, key markers of apoptosis.
-
Principle: A proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7, is used. The resulting luminescent signal is proportional to caspase activity.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the thiophene carboxamide compound or a positive control (e.g., staurosporine) for the desired time.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the number of cells or protein concentration.
-
Mitochondrial Membrane Potential (JC-1) Assay
This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
-
Principle: The fluorescent probe JC-1 accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.
-
Procedure:
-
Treat cells with the thiophene carboxamide compound.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the intracellular production of reactive oxygen species (ROS).
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Procedure:
-
Treat cells with the thiophene carboxamide compound.
-
Load the cells with DCFDA.
-
Incubate for a specified time.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in light scattering (turbidity) or fluorescence of a reporter dye that binds to polymerized microtubules.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add the thiophene carboxamide compound or controls (e.g., paclitaxel as a promoter, colchicine as an inhibitor).
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Assay
This assay measures the enzymatic activity of PTP1B and the inhibitory effect of compounds.
-
Principle: A colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP). PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Pre-incubate recombinant human PTP1B with the thiophene carboxamide compound or a known inhibitor (e.g., Suramin).
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This guide provides a framework for validating the mechanisms of action of thiophene carboxamide drugs. The presented data and protocols demonstrate that these compounds are potent and versatile therapeutic agents with multiple modes of action. The direct comparison with established clinical alternatives highlights their potential in drug development. Further investigation into the specific structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic promise of this important class of molecules.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. oncology-central.com [oncology-central.com]
- 8. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide: Boronic Acids vs. Trifluoroborates in Suzuki-Miyaura Couplings
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective, data-driven comparison between the two most common classes of reagents: boronic acids and potassium organotrifluoroborates, helping you select the optimal partner for your coupling needs.
Core Differences: Reactivity vs. Stability
The primary distinction between boronic acids and organotrifluoroborates lies in the trade-off between reactivity and stability.
Boronic Acids are tricoordinate boron species that are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity, however, comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including protodeboronation (loss of the boron group) and oxidation.[3][4] They can also exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry and reproducibility.[5] This instability can make them difficult to purify and store, particularly for complex or sensitive substrates.[6]
Potassium Organotrifluoroborates , by contrast, are tetracoordinate boron salts. This structural difference imparts remarkable stability.[5] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][7] This robustness simplifies handling and makes them ideal for multi-step syntheses where the boron moiety must endure various reaction conditions.[3] Trifluoroborates are often considered "protected" forms of boronic acids, which slowly release the active boron species under the basic aqueous conditions of the Suzuki-Miyaura coupling.[8][9]
Performance and Quantitative Comparison
While boronic acids may be more reactive overall, trifluoroborates often provide higher, more reproducible yields, especially with challenging substrates, due to their enhanced stability and purity.[2][10] The stability of trifluoroborates minimizes common side reactions like protodeboronation and palladium-catalyzed homocoupling that can plague reactions with less stable boronic acids.[4][11]
Table 1: General Characteristics
| Feature | Boronic Acids | Potassium Organotrifluoroborates |
| Structure | Tricoordinate, R-B(OH)₂ | Tetracoordinate, [R-BF₃]K |
| Stability | Prone to protodeboronation and oxidation; forms boroxines.[4][5] | Crystalline solids, highly stable to air and moisture.[5][6][7] |
| Handling | Can be difficult to purify and handle; may require storage under inert atmosphere.[5][6] | Easy to handle, weigh, and store.[5] |
| Reactivity | Generally higher, leading to faster reactions.[1][10] | Lower intrinsic reactivity; requires activation (hydrolysis) in situ.[9] |
| Purity | Can be challenging to obtain in high purity.[2] | Generally high and easily purified by recrystallization.[7] |
| Atom Economy | Higher compared to boronate esters.[10] | Lower due to the mass of K and F atoms. |
Table 2: Comparative Reaction Yields
The following table compiles data from various studies to illustrate the performance of boronic acids versus their corresponding trifluoroborates in Suzuki-Miyaura couplings. Conditions are optimized for each reagent class and are not identical.
| Aryl Halide | Boron Reagent | Product | Yield (%) | Reference |
| 4'-Bromoacetophenone | Potassium Vinyltrifluoroborate | 1-(4-vinyl-phenyl)-ethanone | 72% | [12] |
| 2-Chloroanisole | Potassium β-trifluoroborato-N,N-dimethylpropanamide | 3-(2-Methoxyphenyl)-N,N-dimethylpropanamide | >50% (unoptimized) | [13] |
| 4-Bromobenzonitrile | Potassium 2-Furyltrifluoroborate | 4-(2-Furyl)benzonitrile | 91% (on 5 mmol scale) | [7] |
| 4-Bromobenzonitrile | 2-Furylboronic Acid | 4-(2-Furyl)benzonitrile | ~70-80% (typical) | [7] |
| 4-Bromoanisole | Potassium Phenyltrifluoroborate | 4-Methoxybiphenyl | >95% | [14] |
| 4-Bromoanisole | Phenylboronic Acid | 4-Methoxybiphenyl | Variable (2-40% side products) | [14] |
Mechanistic Considerations and Visualized Workflows
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The key difference between the two boron reagents lies in the transmetalation step, where the organic group is transferred from boron to palladium.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Boronic acids must be activated by a base to form a more nucleophilic "ate" complex for efficient transmetalation. Trifluoroborates are believed to undergo slow hydrolysis under the reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle. This slow, controlled release minimizes the concentration of the reactive boronic acid at any given time, thereby suppressing degradation pathways.
Caption: Activation pathways for boronic acids and trifluoroborates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.[15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.0 mmol, 122 mg), a base such as an ion-exchange resin (e.g., Amberlite IRA-400(OH), ~0.5 g) or an inorganic base like K₂CO₃ (2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mg).
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 3 mL water and 1 mL 95% ethanol).
-
Degassing: Seal the flask with a septum and sparge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, perform an aqueous workup. Acidify the mixture with 10% HCl and extract the product with an organic solvent (e.g., 3 x 10 mL of ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
This protocol is adapted from procedures for coupling with potassium heteroaryl- and vinyltrifluoroborates.[7][12]
-
Reaction Setup: In a reaction vessel, combine the potassium organotrifluoroborate (1.05 mmol), the aryl or heteroaryl halide (1.0 mmol), a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 mmol), the palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃ or RuPhos, 0.04-0.06 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as THF/H₂O (9:1) or toluene/water.
-
Reaction: Seal the vessel and heat the mixture under an inert atmosphere at 80-110 °C for 2-12 hours, until the starting material is consumed as indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Preparation of a Potassium Organotrifluoroborate from a Boronic Acid
Trifluoroborates are readily synthesized from their corresponding boronic acids.[5][7]
-
Dissolution: Dissolve the boronic acid (1.0 eq) in methanol.
-
Precipitation: To the stirring methanolic solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). A white precipitate of the potassium organotrifluoroborate typically forms immediately.
-
Stirring: Continue stirring the mixture for 30-60 minutes at room temperature to ensure complete conversion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold methanol and then diethyl ether.
-
Drying: Dry the resulting white solid under vacuum to yield the pure potassium organotrifluoroborate salt.
Conclusion
The choice between a boronic acid and a potassium organotrifluoroborate for a Suzuki-Miyaura coupling depends on the specific requirements of the synthesis.
-
Choose Boronic Acids for simple, robust substrates where rapid reaction times are desired and reagent stability is not a primary concern. They are often more atom-economical and readily available for a wide range of structures.
-
Choose Potassium Organotrifluoroborates when working with sensitive or complex substrates, in multi-step syntheses, or when reproducibility and high, clean yields are paramount. Their exceptional stability, ease of handling, and ability to circumvent common side reactions often justify the extra synthetic step from the corresponding boronic acid.
For professionals in drug discovery and process development, the superior stability and handling properties of trifluoroborates make them a highly attractive and often superior alternative to traditional boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. rose-hulman.edu [rose-hulman.edu]
Safety Operating Guide
Navigating the Disposal of 3-Bromothiophene-2-carboxamide: A Step-by-Step Guide
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste management is to ensure that all disposals are conducted in accordance with local, regional, and national regulations.[3][4] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and managing its disposal accordingly.[3][4] It is imperative to avoid mixing chemical waste and to keep substances in their original containers whenever possible.
Procedural Steps for Disposal
1. Waste Identification and Classification: The first step is to classify 3-Bromothiophene-2-carboxamide according to hazardous waste regulations. This involves reviewing the Safety Data Sheet (SDS) and local environmental regulations. Although a specific SDS for this compound lacks detailed disposal instructions[2], related compounds exhibit characteristics such as flammability and toxicity, suggesting a cautious approach.
2. Container Management:
-
Keep this compound in its original, properly labeled container.
-
Ensure the container is tightly closed and stored in a designated, well-ventilated waste accumulation area.[3]
-
Do not mix with other waste streams to prevent unforeseen chemical reactions.
3. Handling Spills and Contaminated Materials:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent such as Chemizorb®.
-
Carefully collect the absorbent material and contaminated personal protective equipment (PPE) into a suitable, sealed container for disposal.[3]
-
Clean the affected area thoroughly.
4. Professional Waste Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available safety information, including the SDS.
-
Ensure all shipping and transportation regulations are met. For instance, similar compounds are classified for transport with specific UN numbers and hazard classes.[4]
Key Safety and Handling Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection. Respiratory protection is required when vapors/aerosols are generated. | |
| Storage | Store in a well-ventilated place, away from heat and sources of ignition. Keep the container tightly closed and in a dry place. Store locked up. | |
| Spill Containment | Use liquid-absorbent material (e.g., Chemizorb®). | |
| Waste Segregation | Do not mix with other waste. Leave chemicals in original containers. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when preparing this compound for disposal.
References
Personal protective equipment for handling 3-Bromothiophene-2-carboxamide
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromothiophene-2-carboxamide (CAS: 78031-18-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
| Protective Equipment | Specifications |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated. A dust mask of type N95 (US) is recommended.[1] |
| Body Protection | Wear suitable protective clothing to prevent skin exposure. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical when working with this compound.
2.1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe dust, mist, gas, or vapors.[4]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][3] Use spark-proof tools and explosion-proof equipment.[2][3][4]
2.2. Storage:
-
Conditions: Keep in a cool, dry, and well-ventilated place.[5][6] Refrigeration may be required; some sources suggest storing below 4°C/39°F.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3][6]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Accidental Release and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.
4.1. Accidental Release:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains.[4]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[3][4] Use spark-proof tools and explosion-proof equipment during cleanup.[2][3][4]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[4]
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[4]
4.2. Disposal:
-
Waste Containers: Dispose of the material in a suitable and closed container.[4]
-
Regulations: Adhere to all appropriate federal, state, and local regulations for the disposal of chemical waste.
-
Environmental Protection: Discharge into the environment must be avoided.[4]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

